molecular formula C22H29N5O7 B1415737 NBD dodecanoic acid N-succinimidyl ester

NBD dodecanoic acid N-succinimidyl ester

Cat. No.: B1415737
M. Wt: 475.5 g/mol
InChI Key: IYDLXEKIIYOVIY-UHFFFAOYSA-N
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Description

NBD dodecanoic acid N-succinimidyl ester is a useful research compound. Its molecular formula is C22H29N5O7 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O7/c28-18-13-14-19(29)26(18)33-20(30)10-8-6-4-2-1-3-5-7-9-15-23-16-11-12-17(27(31)32)22-21(16)24-34-25-22/h11-12,23H,1-10,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDLXEKIIYOVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD dodecanoic acid N-succinimidyl ester is a versatile fluorescent labeling reagent widely used in cell biology, biochemistry, and biomedical research. This molecule is a derivative of dodecanoic acid (a 12-carbon fatty acid) that has been chemically modified with two key functional groups:

  • A 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore: This small, environmentally sensitive fluorescent tag allows for the visualization and quantification of the labeled molecule.[1][2]

  • An N-succinimidyl (NHS) ester: This reactive group facilitates the covalent attachment of the NBD-labeled fatty acid to primary and secondary amines on target biomolecules, such as proteins and lipids, forming a stable amide bond.[1][3][4]

The lipophilic dodecanoic acid backbone enables the probe to integrate into cellular membranes and interact with lipid-binding proteins, making it an invaluable tool for studying membrane dynamics, lipid trafficking, and cellular uptake mechanisms.[1] The fluorescence of the NBD group is highly sensitive to the polarity of its surrounding environment, exhibiting increased quantum yield in nonpolar environments like lipid membranes, which is a key feature for its applications.[1][5]

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are critical for its effective use in experimental settings.

PropertyValueReference
Systematic Name (2,5-dioxopyrrolidin-1-yl) 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoate[1]
Synonyms 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic acid succinimidyl ester[1]
CAS Number 689263-76-1[1]
Molecular Formula C22H29N5O7[1]
Molecular Weight 475.49 g/mol [6]
Excitation Maximum (λex) ~466 nm (in Methanol)[1][7]
Emission Maximum (λem) ~530 nm (in Methanol)[1][7]
Storage Conditions -20°C, protected from light and moisture[8]

Mechanism of Action: Covalent Labeling

The primary utility of the N-succinimidyl ester group is its ability to react with nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins.[1][3] The reaction proceeds via nucleophilic acyl substitution, forming a highly stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient under mildly alkaline conditions (pH 8.0-9.0).[1]

G cluster_products Products NBD_FA NBD-Dodecanoic Acid-NHS Labeled_Protein NBD-Dodecanoic Acid-CO-NH-Protein (Stable Amide Bond) NBD_FA->Labeled_Protein + Protein Protein-NH₂ (e.g., Lysine residue) Protein->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) Labeled_Protein->NHS releases pH_node pH 8.0 - 9.0 pH_node->edge_mid

Figure 1. Covalent labeling reaction of an amine-containing biomolecule.

Key Applications and Experimental Protocols

This reagent is employed in a variety of research applications. Below are detailed protocols for two common uses: protein labeling and cellular fatty acid uptake analysis.

This technique is used to covalently attach the NBD-fatty acid probe to proteins for visualization, tracking, or interaction studies.

Experimental Protocol: Protein Labeling

  • 1. Protein and Buffer Preparation:

    • Dissolve the target protein in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate or HEPES).[1][4] Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester.[1]

    • The recommended protein concentration is typically 1-10 mg/mL to ensure efficient labeling.[3][9]

  • 2. Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the reagent (e.g., 10 mM) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][9]

  • 3. Labeling Reaction:

    • Add the NHS ester stock solution to the protein solution while gently vortexing. A typical starting point is a 5- to 20-fold molar excess of the dye to the protein.[9] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][10]

  • 4. Purification:

    • Remove unreacted, hydrolyzed dye from the labeled protein conjugate.

    • Common methods include size-exclusion chromatography (e.g., a Sephadex column) or dialysis against a suitable buffer (e.g., PBS).[1][10]

  • 5. Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using spectrophotometry.

This assay measures the ability of cells to import fatty acids, a key process in metabolism that is often studied in the context of diseases like obesity and diabetes.[11] Fluorescent fatty acid analogs are widely used for this purpose.[12][13]

G A 1. Seed Cells (e.g., 96-well plate) B 2. Wash & Starve (Serum-free medium) A->B D 4. Incubate Cells with Probe (37°C, 1-15 min) B->D C 3. Prepare Probe (NBD-FA:BSA complex) C->D E 5. Stop Uptake & Wash (Ice-cold buffer) D->E F 6. Quench Extracellular Signal (Optional, e.g., Trypan Blue) E->F G 7. Measure Intracellular Fluorescence (Plate Reader, Flow Cytometer, or Microscope) F->G

Figure 2. General workflow for a cellular fatty acid uptake assay.

Experimental Protocol: Fatty Acid Uptake by Adherent Cells

  • 1. Cell Culture:

    • Seed adherent cells (e.g., adipocytes, endothelial cells) in a suitable format, such as a black, clear-bottom 96-well plate, and grow to the desired confluency.[13][14]

  • 2. Cell Preparation:

    • Aspirate the growth medium. Wash cells twice with a pre-warmed, serum-free medium or buffer (e.g., PBS with Ca2+/Mg2+).[11]

    • Incubate the cells in serum-free medium for approximately 15-30 minutes at 37°C to starve them and reduce background.[11]

  • 3. Probe Preparation:

    • While the this compound can be used to label proteins involved in uptake, for direct uptake assays, a non-esterified version (NBD-dodecanoic acid) is typically used. This analog is complexed with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and facilitate physiological delivery.[13]

  • 4. Uptake Incubation:

    • Remove the starvation medium and add the working solution of the fluorescent fatty acid analog.

    • Incubate the plate at 37°C for a defined period (e.g., 1, 5, or 10 minutes) to allow for cellular uptake.[11][13]

  • 5. Terminating the Assay:

    • To stop the uptake, quickly remove the probe solution and wash the cells multiple times with an ice-cold wash buffer (e.g., PBS containing 1 µM fatty acid-free BSA) to remove extracellular probe.[13][14]

    • For assays requiring high precision, a quenching agent like Trypan Blue can be added to extinguish the fluorescence of any remaining extracellular probe.[13]

  • 6. Quantification:

    • Measure the intracellular fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[11][12][15] The signal intensity is directly proportional to the amount of fatty acid taken up by the cells.

Conclusion

This compound is a powerful and versatile chemical probe. Its combination of a reactive NHS ester, a lipophilic fatty acid chain, and an environmentally sensitive NBD fluorophore makes it an essential tool for covalently labeling biomolecules and investigating fundamental cellular processes related to lipid metabolism and membrane biology. The detailed protocols provided herein offer a solid foundation for researchers to apply this reagent effectively in their experimental designs.

References

An In-depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

NBD dodecanoic acid N-succinimidyl ester is a specialized fluorescent probe designed for the covalent labeling of biomolecules. This reagent is composed of three critical functional components: a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, a dodecanoic acid (C12) lipophilic spacer, and an amine-reactive N-succinimidyl (NHS) ester.[1] The NBD group provides the fluorescent signal, characterized by its sensitivity to the local environment and spectral properties suitable for many biological applications.[1][2] The C12 chain enhances the molecule's affinity for lipid environments, making it an excellent tool for studying membrane dynamics and fatty acid-binding proteins.[1][3][4] The NHS ester facilitates the formation of stable, covalent amide bonds with primary amines on target molecules like proteins and peptides.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and experimental applications.

Core Chemical and Physical Properties

The fundamental chemical and spectral properties of this compound are summarized below. These characteristics are central to its application as a fluorescent labeling agent.

General Chemical Properties

The following table outlines the key identifiers and physical constants for the compound.

PropertyValueReference
Systematic Name (2,5-dioxopyrrolidin-1-yl) 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoate[1]
Common Synonyms 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic acid succinimidyl ester[1]
CAS Number 689263-76-1[1][3]
Molecular Formula C22H29N5O7[1]
Molecular Weight 475.49 g/mol [5]
Spectral Properties

The fluorescence characteristics of the NBD fluorophore are environmentally sensitive. The values below are typical for the probe in a methanolic environment.

PropertyValueReference
Excitation Maximum (λex) ~466 nm[1][6]
Emission Maximum (λem) ~530 nm[1][6]
Quantum Yield (Φ) 0.12 - 0.26 (Varies with lipid environment)[1]
Solubility and Stability

Proper handling and storage are critical to maintaining the reactivity of the NHS ester.

  • Solubility: The compound is soluble in polar aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7] The dodecanoic acid chain imparts significant lipophilicity.[1]

  • Stability: The N-succinimidyl ester is susceptible to hydrolysis in aqueous environments, a process that accelerates with increasing pH.[1][7] For long-term storage, the reagent should be kept at -20°C, protected from light and moisture, and preferably under an inert atmosphere.[1][3][6] It is stable for at least two years under these conditions.[3][6] Reconstituted solutions in anhydrous solvents should be used immediately.[1]

Reactivity and Mechanism of Action

The utility of this compound as a labeling agent stems from the specific and efficient reactivity of the NHS ester group toward primary amines.

The reaction proceeds via a nucleophilic acyl substitution. The primary amine on a target molecule (e.g., the epsilon-amino group of a lysine (B10760008) residue in a protein) attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] The optimal pH for this reaction in aqueous buffers is between 8.3 and 8.5.[8]

Reaction_Mechanism reac1 NBD-Dodecanoic Acid-NHS Ester plus + reac1->plus reac2 Primary Amine (R-NH₂) prod1 NBD-Labeled Molecule (Stable Amide Bond) reac2->prod1 Nucleophilic Attack plus->reac2 plus2 + prod1->plus2 prod2 N-Hydroxysuccinimide (Byproduct) plus2->prod2

Figure 1: Reaction of NBD dodecanoic acid NHS ester with a primary amine.

Experimental Protocols

The following sections provide generalized methodologies for the use of this compound.

General Protocol for Labeling Proteins

This protocol outlines a typical procedure for labeling a protein with the NBD probe. Molar ratios and incubation times may need to be optimized for specific proteins.

  • Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5 (e.g., 100 mM sodium bicarbonate or phosphate (B84403) buffer). Buffers containing primary amines, such as Tris, are incompatible and must be avoided.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the NBD ester stock solution to the protein solution. The reaction should be initiated by adding the ester solution dropwise while gently stirring.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted probe and the N-hydroxysuccinimide byproduct by dialysis or size-exclusion chromatography (e.g., a Sephadex G-25 column) using a suitable buffer (e.g., PBS).

  • Characterization: Confirm labeling by measuring the absorbance or fluorescence of the conjugate. The degree of labeling can be estimated using the extinction coefficients of the protein and the NBD fluorophore.

Experimental_Workflow prep_reagents 1. Prepare Reagents (NBD Ester in DMSO, Protein in Buffer pH 8.3) mix 2. Mix Reagents (Add ester to protein solution) prep_reagents->mix incubate 3. Incubate (1-2h at RT, protected from light) mix->incubate purify 4. Purify Conjugate (Dialysis or Size-Exclusion Chromatography) incubate->purify characterize 5. Characterize Product (Spectroscopy / Fluorometry) purify->characterize

Figure 2: General workflow for protein labeling with NBD dodecanoic acid NHS ester.
Quality Control: Assessing NHS Ester Reactivity

The reactivity of the NHS ester can diminish over time due to hydrolysis. This protocol, adapted from established methods, allows for a qualitative assessment of reagent activity.[7]

  • Principle: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a strong absorbance maximum around 260 nm.[7] By comparing the absorbance of a solution before and after forced hydrolysis with a strong base, one can determine if the reagent is still active.[7]

  • Procedure: a. Prepare a dilute solution of the this compound in a suitable buffer (e.g., phosphate buffer, pH 7). b. Measure the initial absorbance at 260 nm (A_initial). c. Add a small volume of a strong base (e.g., 1 M NaOH) to the solution to induce complete and rapid hydrolysis of any active NHS esters. d. After a few minutes, measure the final absorbance at 260 nm (A_final).

  • Interpretation:

    • If A_final > A_initial , the reagent contains active, amine-reactive NHS esters.

    • If A_final ≈ A_initial , the reagent has been fully hydrolyzed and is inactive. It should be discarded.[7]

Applications in Research

The unique structure of this compound makes it a versatile tool in several areas of biological research:

  • Membrane and Lipid Studies: The lipophilic C12 chain facilitates the incorporation of the probe into lipid bilayers and micelles, allowing for the study of membrane structure and dynamics.[1]

  • Probing Protein Binding Sites: It is well-suited for probing the ligand-binding sites of fatty acid and sterol carrier proteins.[3][4]

  • Fluorescent Labeling: As detailed above, it is widely used for the fluorescent labeling of proteins, peptides, and other amine-containing biomolecules for detection in techniques like fluorescence microscopy, flow cytometry, and immunoassays.[1]

References

An In-Depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NBD dodecanoic acid N-succinimidyl ester (NBD-C12-HSE), a versatile fluorescent probe. We will delve into its core mechanism of action, detail its applications in various research fields, and provide structured data and experimental protocols to facilitate its effective use in the laboratory.

Core Mechanism of Action

This compound is a valuable tool for fluorescently labeling biomolecules. Its functionality is rooted in the specific reactivity of its N-succinimidyl ester (NHS ester) group and the environmentally sensitive fluorescence of its nitrobenzoxadiazole (NBD) moiety.

The primary mechanism of action involves the covalent conjugation of the NBD fluorophore to target molecules through the formation of a stable amide bond. The NHS ester group is highly reactive towards primary amines (-NH2), which are readily available on biomolecules such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2] This reaction proceeds optimally under slightly alkaline conditions (pH 8.0-9.0) and results in the release of N-hydroxysuccinimide.[1]

The dodecanoic acid (C12) linker provides a lipophilic spacer, which can influence the probe's interaction with cellular membranes and hydrophobic binding pockets of proteins.[1] The NBD fluorophore itself is known for its sensitivity to the polarity of its surrounding environment; its fluorescence intensity is significantly quenched in aqueous solutions and enhanced in nonpolar or hydrophobic environments.[3][4] This property is particularly useful for studying protein-lipid interactions and membrane dynamics.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

PropertyValueReference(s)
Systematic Name (2,5-dioxopyrrolidin-1-yl) 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoate[1]
Molecular Formula C22H29N5O7[1]
Molecular Weight 475.49 g/mol [5]
CAS Number 689263-76-1[1]
PropertyValueReference(s)
Excitation Maximum (λex) ~466 nm (in Methanol)[1]
Emission Maximum (λem) ~530 nm (in Methanol)[1]
Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹ (at 465 nm)[1]
Quantum Yield (Φ) 0.12 - 0.26 (depending on lipid environment)[1]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protein Labeling

This protocol describes the general procedure for labeling proteins with NBD-C12-HSE.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO3), pH 8.3

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Amine-free buffer for purification (e.g., PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL. If the protein is in a different buffer, exchange it with the labeling buffer using dialysis or a desalting column.

  • Prepare NBD-C12-HSE Stock Solution: Immediately before use, dissolve the NBD-C12-HSE in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the NBD-C12-HSE stock solution to the protein solution. A molar excess of 8-10 fold of the NHS ester to the protein is a good starting point for mono-labeling. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted probe and byproducts by gel filtration chromatography or dialysis against an amine-free buffer like PBS.[1]

Live Cell Labeling for Fatty Acid Uptake Studies

This protocol outlines a method for labeling live cells to study the uptake and trafficking of fatty acids.

Materials:

  • Cultured cells

  • This compound

  • Anhydrous DMSO

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells in a suitable imaging dish or plate and grow to the desired confluency.

  • Prepare Labeling Solution: Prepare a stock solution of NBD-C12-HSE in anhydrous DMSO. Dilute the stock solution in serum-free culture medium to the desired final concentration (typically 1-5 µM).

  • Cell Labeling: Wash the cells twice with warm PBS. Replace the medium with the labeling solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove the excess probe and stop the uptake.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation ~466 nm, Emission ~530 nm).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Mechanism_of_Action NBD_HSE NBD Dodecanoic Acid N-Succinimidyl Ester Labeled_Protein NBD-Labeled Protein (Stable Amide Bond) NBD_HSE->Labeled_Protein Reacts with Protein Protein (with Primary Amine) Protein->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) Labeled_Protein->NHS Releases

Figure 1. Covalent labeling of a protein with NBD-C12-HSE.

Experimental_Workflow_Protein_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (Amine-free buffer, pH 8.3) C Mix Protein and NBD-C12-HSE A->C B Prepare NBD-C12-HSE Stock Solution (DMSO) B->C D Incubate (1-4h at RT or O/N at 4°C) C->D E Purify via Gel Filtration or Dialysis D->E F Characterize Labeled Protein (Spectroscopy, SDS-PAGE) E->F

Figure 2. General workflow for protein labeling.

Fatty_Acid_Uptake_Pathway extracellular Extracellular Space NBD_FA NBD-Dodecanoic Acid cell_membrane Cell Membrane intracellular Intracellular Space NBD_FA_inside NBD-Dodecanoic Acid FATP Fatty Acid Transporter Protein (FATP) NBD_FA->FATP FATP->NBD_FA_inside Transport Metabolism Incorporation into Lipids & Metabolic Pathways NBD_FA_inside->Metabolism Visualization Fluorescence Microscopy Metabolism->Visualization Enables

Figure 3. Cellular uptake and trafficking of NBD-dodecanoic acid.

Liposomal_Drug_Delivery_Workflow cluster_formulation Liposome Formulation cluster_characterization Characterization cluster_application In Vitro / In Vivo Studies A Prepare Lipid Film (with NBD-labeled lipid) B Hydration & Sonication A->B C Drug Encapsulation B->C D Size & Zeta Potential Measurement C->D E Encapsulation Efficiency D->E F Cellular Uptake Studies (Fluorescence Microscopy) E->F G In Vivo Imaging & Biodistribution F->G

Figure 4. Workflow for liposomal drug delivery studies.

References

An In-depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD dodecanoic acid N-succinimidyl ester, systematically named (2,5-dioxopyrrolidin-1-yl) 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoate, is a versatile fluorescent probe widely utilized in biological research. This lipophilic dye features a twelve-carbon dodecanoic acid chain, which mimics natural fatty acids, and a reactive N-succinimidyl (NHS) ester group. The NHS ester allows for covalent labeling of primary amines on biomolecules, such as proteins and certain lipids. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore exhibits environmentally sensitive fluorescence, making it a powerful tool for investigating lipid-protein interactions, membrane dynamics, cellular uptake, and drug delivery systems.[1] Its fluorescence is significantly quenched in aqueous environments and enhanced in hydrophobic media, providing a distinct signal for tracking labeled molecules within cellular compartments.[2]

Core Properties and Fluorescence Spectrum

The spectral characteristics of this compound are a key aspect of its utility. The NBD fluorophore is relatively small, which helps to minimize potential steric hindrance and perturbation of the biological systems under investigation.[1]

Quantitative Spectroscopic Data
PropertyValueSolvent/Condition
Excitation Maximum (λex) ~466 - 467 nmMethanol, DMSO[1][3][4]
Emission Maximum (λem) ~530 - 539 nmMethanol, DMSO[1][3][4]
Molar Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹at 465 nm[1]
Quantum Yield (Φ) 0.12 - 0.26Dependent on lipid environment[1]

Key Applications in Research

The unique properties of this compound lend it to a variety of applications in cellular biology and drug development.

  • Probing Lipid-Protein Interactions: The dodecanoic acid tail allows the probe to insert into lipid bilayers and interact with fatty acid and sterol carrier proteins. This enables the study of binding sites and the dynamics of these interactions.[1]

  • Investigating Membrane Dynamics and Lipid Trafficking: As a fluorescent fatty acid analog, it is a valuable tool for visualizing lipid uptake, transport, and localization within cellular membranes and organelles.[5][6][7] Its use has been instrumental in studying the role of lipid flippases and other transporters in maintaining membrane asymmetry.[6][8]

  • Cellular Imaging: The probe's fluorescence allows for the visualization of cellular structures and processes using fluorescence microscopy and flow cytometry.[1] It has been used to track the internalization and fate of lipids in living cells.[5][6][7]

  • Drug Delivery Systems: this compound can be incorporated into liposomes and other nanoparticle-based drug delivery systems to track their cellular uptake, biodistribution, and release of therapeutic agents.[1][9][10][11][12][13]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for covalently labeling a protein with this compound.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Protein of interest

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL.[14] Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for labeling.[1][3]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.[14][15]

  • Labeling Reaction: While gently vortexing the protein solution, add the dye stock solution dropwise. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-20 fold molar excess of the dye is common.[3] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][16]

  • Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30-60 minutes at room temperature.[1]

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.[1][3] Collect the fractions containing the labeled protein. Alternative purification methods include dialysis or precipitation.[14][16]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified, labeled protein at 280 nm (for protein) and ~466 nm (for NBD).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Solution\n(1-10 mg/mL in amine-free buffer, pH 8.3-8.5) Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) Mix Dye and Protein\n(10-20x molar excess of dye) Mix Dye and Protein (10-20x molar excess of dye) Prepare Protein Solution\n(1-10 mg/mL in amine-free buffer, pH 8.3-8.5)->Mix Dye and Protein\n(10-20x molar excess of dye) Prepare Dye Stock Solution\n(1-10 mg/mL in anhydrous DMSO) Prepare Dye Stock Solution (1-10 mg/mL in anhydrous DMSO) Prepare Dye Stock Solution\n(1-10 mg/mL in anhydrous DMSO)->Mix Dye and Protein\n(10-20x molar excess of dye) Incubate\n(1-4h at RT or overnight at 4°C, protected from light) Incubate (1-4h at RT or overnight at 4°C, protected from light) Mix Dye and Protein\n(10-20x molar excess of dye)->Incubate\n(1-4h at RT or overnight at 4°C, protected from light) Quench Reaction\n(Add Tris or Glycine) Quench Reaction (Add Tris or Glycine) Incubate\n(1-4h at RT or overnight at 4°C, protected from light)->Quench Reaction\n(Add Tris or Glycine) Size-Exclusion Chromatography Size-Exclusion Chromatography Quench Reaction\n(Add Tris or Glycine)->Size-Exclusion Chromatography Collect Labeled Protein Fractions Collect Labeled Protein Fractions Size-Exclusion Chromatography->Collect Labeled Protein Fractions Determine Degree of Labeling (DOL) Determine Degree of Labeling (DOL) Collect Labeled Protein Fractions->Determine Degree of Labeling (DOL) G Extracellular NBD-Fatty Acid Extracellular NBD-Fatty Acid Plasma Membrane Plasma Membrane Extracellular NBD-Fatty Acid->Plasma Membrane Uptake Intracellular NBD-Fatty Acid Pool Intracellular NBD-Fatty Acid Pool Plasma Membrane->Intracellular NBD-Fatty Acid Pool Endoplasmic Reticulum Endoplasmic Reticulum Intracellular NBD-Fatty Acid Pool->Endoplasmic Reticulum Esterification Mitochondria Mitochondria Intracellular NBD-Fatty Acid Pool->Mitochondria β-oxidation Lipid Droplets Lipid Droplets Endoplasmic Reticulum->Lipid Droplets Storage

References

An In-depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD dodecanoic acid N-succinimidyl ester (NBD-C12-HSE) is a fluorescently labeled fatty acid derivative that serves as a powerful tool in various biological and biochemical research areas. Its utility stems from the combination of a 12-carbon dodecanoic acid chain, which facilitates its interaction with and incorporation into lipid environments, and a nitrobenzoxadiazole (NBD) fluorophore, which allows for sensitive detection and visualization. The N-succinimidyl ester (NHS) group provides a reactive moiety for covalent labeling of primary amines on proteins and other biomolecules. This guide provides a comprehensive overview of the solubility and stability of NBD-C12-HSE, along with detailed experimental protocols for its use.

Core Properties

PropertyValue
Chemical Name 1-(((12-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)dodecanoyl)oxy)pyrrolidine-2,5-dione
Molecular Formula C₂₂H₂₉N₅O₇
Molecular Weight 475.49 g/mol
CAS Number 689263-76-1
Excitation Maximum ~466 nm (in Methanol)[1]
Emission Maximum ~530 nm (in Methanol)[1]

Data Presentation

Solubility

This compound is a lipophilic molecule with limited solubility in aqueous solutions. It is readily soluble in polar aprotic organic solvents. For experimental use in biological systems, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into the aqueous buffer.

SolventSolubilityRecommendations
Dimethyl Sulfoxide (DMSO) Soluble. Stock solutions can be prepared at concentrations of 5-20 mM or 10-50 mg/mL.Recommended for preparing high-concentration stock solutions.[2]
Dimethylformamide (DMF) Soluble.An alternative to DMSO for preparing stock solutions.[1]
Aqueous Buffers Poorly soluble.Direct dissolution in aqueous buffers is not recommended due to low solubility and rapid hydrolysis.[1]

Note: When diluting a DMSO or DMF stock solution into an aqueous buffer, ensure that the final concentration of the organic solvent is kept low (typically ≤1%) to avoid detrimental effects on the biological system.

Stability

The stability of this compound is a critical factor to consider for its successful application. The N-succinimidyl ester group is susceptible to hydrolysis, particularly in aqueous environments.

ConditionStabilityRecommendations
Solid Form Stable for at least 2 years when stored at -20°C under desiccated conditions.Store in a tightly sealed container with a desiccant to protect from moisture.[3]
Organic Stock Solution (DMSO or DMF) Relatively stable when stored at -20°C.Prepare fresh stock solutions or aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.
Aqueous Solution Unstable. The NHS ester hydrolyzes, especially at neutral to alkaline pH.Prepare aqueous working solutions immediately before use. Avoid storing the compound in aqueous buffers.[1]

Experimental Protocols

Protocol 1: Preparation of NBD-C12-HSE Stock Solution

Objective: To prepare a concentrated stock solution for subsequent use in labeling experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Methodology:

  • Allow the vial of NBD-C12-HSE to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of NBD-C12-HSE in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL or 21 mM).

  • Vortex thoroughly until the solid is completely dissolved.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

Protocol 2: Labeling of Cell Surface Proteins

Objective: To fluorescently label primary amines of proteins on the surface of living cells.

Materials:

  • Cells in suspension or adherent cells in culture plates

  • NBD-C12-HSE stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge or fluorescence microscope

Methodology:

  • Cell Preparation:

    • For suspension cells, wash the cells with PBS and resuspend them in the reaction buffer at a concentration of 1-5 x 10⁶ cells/mL.

    • For adherent cells, wash the cells with PBS and add the reaction buffer to the culture plate.

  • Labeling Reaction:

    • Dilute the NBD-C12-HSE stock solution into the reaction buffer containing the cells to the desired final concentration (typically 10-100 µg/mL).

    • Incubate the cells for 15-60 minutes at room temperature, protected from light. The optimal time and concentration should be determined empirically for each cell type and application.

  • Quenching:

    • Add the quenching solution to a final concentration of 100 mM to stop the reaction by consuming any unreacted NBD-C12-HSE.

    • Incubate for 10 minutes at room temperature.

  • Washing:

    • For suspension cells, pellet the cells by centrifugation and wash three times with PBS.

    • For adherent cells, aspirate the labeling solution and wash the cells three times with PBS.

  • Analysis:

    • The labeled cells can now be analyzed by flow cytometry, fluorescence microscopy, or other imaging techniques.

Mandatory Visualization

Experimental_Workflow_for_Studying_Fatty_Acid_Uptake cluster_preparation Preparation cluster_labeling Labeling cluster_analysis Analysis prep_cells Prepare Target Cells (e.g., Adipocytes) labeling Incubate Cells with NBD-C12-HSE to Label Membrane Proteins (e.g., FAT/CD36) prep_cells->labeling Add to Reaction Buffer prep_stock Prepare NBD-C12-HSE Stock Solution (in DMSO) prep_stock->labeling Dilute into Reaction Buffer wash Wash to Remove Unbound Probe labeling->wash imaging Fluorescence Microscopy or Flow Cytometry wash->imaging quantification Quantify NBD Fluorescence (Measure Fatty Acid Uptake) imaging->quantification

Caption: Workflow for studying fatty acid uptake using NBD-C12-HSE.

Signaling_Pathway_Inhibition NBD_FA NBD-Dodecanoic Acid (as NHS Ester) FAT_CD36 Fatty Acid Translocase (FAT/CD36) NBD_FA->FAT_CD36 Covalently Binds to and Inhibits FA_Uptake Fatty Acid Uptake FAT_CD36->FA_Uptake Mediates Metabolism Intracellular Metabolism FA_Uptake->Metabolism

Caption: Inhibition of fatty acid uptake by NBD-C12-HSE labeling.

References

Unveiling Fatty Acid Dynamics: A Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester in Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of NBD dodecanoic acid N-succinimidyl ester as a powerful tool for investigating the intricate mechanisms of cellular fatty acid uptake. By covalently labeling key proteins in the fatty acid transport machinery, this fluorescent probe enables researchers to visualize and quantify the dynamic processes of fatty acid trafficking, providing critical insights for metabolic research and the development of novel therapeutics.

Introduction: The Role of Fluorescent Labeling in Fatty Acid Uptake Research

The transport of long-chain fatty acids across the plasma membrane is a crucial and highly regulated process, fundamental to cellular energy metabolism, lipid signaling, and membrane synthesis. Dysregulation of fatty acid uptake is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. Understanding the molecular players and signaling pathways that govern this process is therefore of paramount importance.

NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) dodecanoic acid N-succinimidyl ester (NBD-C12-NHS) is a versatile fluorescent labeling reagent that has emerged as a valuable tool in this field. Unlike fluorescent fatty acid analogs that are directly taken up by cells, NBD-C12-NHS is an amine-reactive probe. Its N-hydroxysuccinimide (NHS) ester group forms a stable, covalent amide bond with primary amines, such as the lysine (B10760008) residues and N-termini of proteins. This allows for the specific and robust fluorescent tagging of proteins involved in fatty acid transport, such as membrane transporters (e.g., CD36, FATPs) and intracellular binding proteins (e.g., FABPs).

By tracking the localization, trafficking, and interactions of these NBD-labeled proteins, researchers can elucidate the complex machinery of fatty acid uptake in living cells. This guide provides a comprehensive overview of the principles, protocols, and applications of NBD-C12-NHS in fatty acid uptake studies.

Principle of Action: Covalent Labeling of Fatty Acid Transport Proteins

The utility of this compound lies in its ability to covalently attach a fluorescent NBD-dodecanoic acid moiety to proteins of interest. The mechanism involves a nucleophilic acyl substitution reaction where a primary amine on the target protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

This labeling strategy offers several advantages:

  • Specificity for Primary Amines: The reaction is highly selective for primary amines, minimizing non-specific labeling.

  • Stable Covalent Bond: The resulting amide bond is highly stable under physiological conditions, ensuring that the fluorescent tag remains attached to the protein throughout the experiment.

  • Versatility: A wide range of proteins involved in fatty acid transport can be labeled, provided they have accessible primary amine groups.

Once labeled, the NBD-tagged protein can be used in a variety of cell-based assays to study:

  • Protein Localization and Translocation: Visualize the subcellular localization of fatty acid transport proteins and their movement to and from the plasma membrane in response to stimuli.

  • Protein-Protein Interactions: Investigate the formation of protein complexes involved in fatty acid uptake.

  • Real-Time Tracking: Monitor the dynamics of protein trafficking in live cells using fluorescence microscopy techniques.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of NBD-labeled proteins in fatty acid uptake studies.

Table 1: Protein Labeling Parameters with this compound

ParameterTypical Value/RangeNotes
Molar Excess of NHS Ester 5-20 foldThe optimal ratio depends on the protein and desired degree of labeling.
Reaction pH 7.2 - 8.5Slightly alkaline conditions are required for the deprotonation of primary amines.
Reaction Time 1 - 4 hours at room temperatureCan be performed overnight at 4°C.
Quenching Reagent Tris or glycineUsed to stop the labeling reaction by consuming excess NHS ester.
Purification Method Size-exclusion chromatography, dialysisTo remove unreacted dye and byproducts.

Table 2: Impact of NBD Labeling on Fatty Acid Transport Protein Function

Labeled ProteinFunctional AssayObserved EffectReference
CD36 (mutant) Fatty Acid UptakeSimilar uptake to wildtype, suggesting the tag did not impair function.[1]
Fatty Acid Binding Protein (FABP) Intracellular Diffusion of NBD-stearateIncreased cytoplasmic diffusion rate of the fluorescent fatty acid analog.[2]

Experimental Protocols

This section provides detailed methodologies for labeling a target protein with this compound and its subsequent use in a cell-based fatty acid uptake assay.

Protocol for Labeling a Target Protein with NBD-C12-NHS Ester

Materials:

  • Purified target protein (e.g., CD36, FATP, FABP) in an amine-free buffer (e.g., PBS).

  • This compound (NBD-C12-NHS).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25) or dialysis tubing.

  • Spectrophotometer.

Procedure:

  • Prepare Protein Solution: Dissolve the target protein in the labeling buffer at a concentration of 1-5 mg/mL.

  • Prepare NBD-C12-NHS Stock Solution: Immediately before use, dissolve NBD-C12-NHS in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the NBD-C12-NHS stock solution to achieve the desired molar excess (typically 10-fold).

    • Slowly add the NBD-C12-NHS solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purify Labeled Protein:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, purify the labeled protein by dialysis against the storage buffer.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of NBD (approximately 466 nm).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and NBD.

Protocol for a Cell-Based Fatty Acid Uptake Assay Using a Labeled Transporter

Materials:

  • Cells expressing the NBD-labeled fatty acid transport protein.

  • Fluorescent fatty acid analog (e.g., BODIPY-C12).

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Culture and Transfection: Culture cells to the desired confluency. If the labeled protein is not endogenously expressed, transfect the cells with a vector encoding the NBD-labeled protein.

  • Induce Transporter Translocation (if applicable): Treat cells with a known stimulus (e.g., insulin (B600854) for CD36) to induce the translocation of the NBD-labeled transporter to the plasma membrane.

  • Fatty Acid Uptake:

    • Wash the cells with assay buffer.

    • Add the fluorescent fatty acid analog to the cells at the desired concentration.

    • Incubate for a specific time period (e.g., 1-15 minutes) at 37°C.

  • Stop Uptake and Wash:

    • Stop the uptake by adding ice-cold assay buffer containing a quenching agent (if necessary).

    • Wash the cells several times with ice-cold assay buffer to remove extracellular fluorescent fatty acid.

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope to visualize the intracellular accumulation of the fluorescent fatty acid and the localization of the NBD-labeled transporter.

    • Quantify the fluorescence intensity of the internalized fatty acid analog using image analysis software or a fluorescence plate reader.

    • Correlate the level of fatty acid uptake with the abundance and localization of the NBD-labeled transporter at the plasma membrane.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of NBD-C12-NHS in fatty acid uptake studies.

Signaling Pathway: Insulin-Mediated Translocation of CD36

insulin_signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Inhibition CD36_vesicle CD36 Vesicle AS160->CD36_vesicle CD36_pm CD36 at PM CD36_vesicle->CD36_pm Translocation FA_uptake Fatty Acid Uptake CD36_pm->FA_uptake Facilitates

Caption: Insulin signaling pathway leading to the translocation of CD36 to the plasma membrane.

Experimental Workflow: Protein Labeling and Cell-Based Assay

experimental_workflow start Start protein_prep Prepare Purified Target Protein start->protein_prep nhs_prep Prepare NBD-C12-NHS Stock Solution start->nhs_prep labeling Labeling Reaction protein_prep->labeling nhs_prep->labeling quench Quench Reaction labeling->quench purify Purify Labeled Protein quench->purify characterize Characterize Labeled Protein (DOL, Activity) purify->characterize transfect Transfect Cells with Labeled Protein (if needed) characterize->transfect cell_culture Culture and Prepare Cells cell_culture->transfect stimulate Stimulate Cells transfect->stimulate uptake_assay Perform Fatty Acid Uptake Assay stimulate->uptake_assay analyze Image and Analyze Data uptake_assay->analyze end End analyze->end logical_relationship hypothesis Hypothesis: Stimulus X induces translocation of Transporter Y to the PM labeling Label Transporter Y with NBD-C12-NHS hypothesis->labeling cell_model Introduce Labeled Transporter Y into a cellular model labeling->cell_model treatment Treat cells with Stimulus X or Vehicle cell_model->treatment imaging Live-cell imaging to track NBD-Transporter Y localization treatment->imaging fa_uptake Measure fatty acid uptake in parallel experiments treatment->fa_uptake correlation Correlate Transporter Y PM localization with fatty acid uptake rates imaging->correlation fa_uptake->correlation conclusion Conclusion: Confirm or refute hypothesis correlation->conclusion

References

An In-depth Technical Guide to Protein Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NBD dodecanoic acid N-succinimidyl ester, a versatile fluorescent probe for labeling proteins and other biomolecules. We will delve into its chemical properties, labeling mechanism, experimental protocols, and key applications in biological research.

Introduction to this compound

This compound is a fluorescent labeling reagent that combines the environmentally sensitive fluorophore, nitrobenzoxadiazole (NBD), with a dodecanoic acid linker and a highly reactive N-succinimidyl (NHS) ester group. The NBD moiety provides the fluorescence, while the dodecanoic acid chain adds a lipophilic character, making it suitable for studying lipid-protein interactions and membrane dynamics.[1] The NHS ester enables covalent conjugation to primary amines on target biomolecules, primarily the ε-amino groups of lysine (B10760008) residues in proteins.[1][2][3]

First developed as a fluorogenic reagent for amino acids, the NBD scaffold has become a cornerstone in the design of fluorescent probes for biochemistry and cell biology.[4] The succinimidyl ester derivative significantly enhanced the utility of NBD by allowing for stable and specific labeling of proteins.[1] This reagent is widely employed in various applications, including fluorescence microscopy, flow cytometry, and probing the ligand-binding sites of fatty acid and sterol carrier proteins.[1][5][6][7]

Physicochemical and Fluorescent Properties

The utility of this compound as a fluorescent probe is defined by its distinct chemical and spectral characteristics.

PropertyValueReference
Molecular Formula C22H29N5O7[1]
Molecular Weight 475.49 g/mol [1][8]
CAS Number 689263-76-1[1]
Appearance Orange powder[1]
Purity >98%[1]
Excitation Maximum (in Methanol) ~466 nm[1]
Emission Maximum (in Methanol) ~530 nm[1]
Quantum Yield (in lipid environment) 0.12 - 0.26[1]
Storage Store at -20°C, desiccated[5]

Mechanism of Protein Labeling

The covalent labeling of proteins with this compound is a nucleophilic acyl substitution reaction. The N-succinimidyl ester is an excellent leaving group, making the carbonyl carbon of the ester highly susceptible to attack by nucleophiles. In the context of protein labeling, the primary nucleophiles are the deprotonated ε-amino groups of lysine residues and the α-amino group of the N-terminus.

To ensure the primary amines are in their nucleophilic, deprotonated state, the labeling reaction is typically carried out at a slightly basic pH, generally between 8.0 and 8.5.[2][9] The reaction results in the formation of a stable amide bond, covalently linking the NBD-dodecanoyl moiety to the protein.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein with Primary Amine (-NH2) (e.g., Lysine residue) Labeled_Protein NBD-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Nucleophilic Attack NBD_Ester NBD Dodecanoic Acid N-Succinimidyl Ester NBD_Ester->Labeled_Protein Covalent Bond Formation NHS N-Hydroxysuccinimide (Byproduct) NBD_Ester->NHS Release of Leaving Group Conditions Aqueous Buffer pH 8.0 - 8.5 Conditions->Labeled_Protein

Caption: Chemical reaction for protein labeling.

Experimental Protocols

The following is a generalized protocol for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials
  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Phosphate Buffered Saline (PBS)

Procedure
  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-5 mg/mL.[2] If the protein is already in a different buffer, exchange it for the Labeling Buffer using dialysis or a desalting column. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for labeling.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[2] Vortex briefly to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • While gently stirring, add the dye stock solution to the protein solution. A typical starting point is a 10-20 fold molar excess of the dye to the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye and the NHS byproduct using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[2][3]

    • Elute or dialyze against PBS or another suitable buffer.

  • Determine the Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of NBD (~466 nm).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of the dye to the A280 reading.

G Start Start Prepare_Protein Prepare Protein Solution (2-5 mg/mL in pH 8.3 buffer) Start->Prepare_Protein Prepare_Dye Prepare 10 mM Dye Stock (in anhydrous DMSO) Start->Prepare_Dye React Mix Protein and Dye (10-20x molar excess of dye) Prepare_Protein->React Prepare_Dye->React Incubate Incubate 1-2 hours at RT (Protected from light) React->Incubate Quench Quench Reaction (Optional, with Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Size-Exclusion or Dialysis) Quench->Purify Analyze Determine Degree of Labeling (Spectrophotometry) Purify->Analyze End End Analyze->End

Caption: Experimental workflow for protein labeling.

Applications in Research and Drug Development

NBD-labeled proteins are valuable tools for investigating a wide range of biological processes.

  • Fluorescence Microscopy: The bright fluorescence of the NBD group allows for the visualization of protein localization and trafficking within live or fixed cells.[6][10][11]

  • Flow Cytometry: Labeled proteins can be used to identify and sort cells based on the presence of a target receptor or antigen.

  • Membrane and Lipid Studies: The dodecanoic acid chain provides a lipophilic anchor, making this probe particularly useful for studying proteins that interact with or reside within cellular membranes.[1][12] It can be used to investigate lipid uptake and transport processes.[11]

  • Protein-Protein Interactions: Changes in the fluorescence properties of NBD upon binding to another molecule can be used to study protein-protein interactions.[13]

  • Drug Delivery: The fluorescent tag can be used to track the cellular uptake and distribution of protein-based therapeutics.[1]

G cluster_cell Cellular Environment cluster_detection Detection Labeled_Protein NBD-Labeled Protein (e.g., Ligand) Receptor Cell Surface Receptor Labeled_Protein->Receptor Binding Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy Visualization Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling_Cascade->Cellular_Response Transduction

References

An In-depth Technical Guide to the Biological Applications of NBD Dodecanoic Acid N-Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBD dodecanoic acid N-succinimidyl ester (NBD-C12-HSE) is a versatile fluorescent probe with broad applications in biological research. This technical guide provides an in-depth overview of its core applications, including the labeling of proteins and the study of lipid metabolism and cellular dynamics. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to equip researchers with the knowledge to effectively utilize this powerful tool.

Introduction

This compound is a derivative of dodecanoic acid, a medium-chain fatty acid, that has been chemically modified with two key functional groups: a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore and an N-succinimidyl ester (HSE) reactive group. The NBD group imparts fluorescent properties to the molecule, allowing for its visualization and quantification in biological systems. The HSE group enables the covalent conjugation of the probe to primary amines, such as those found on the lysine (B10760008) residues of proteins. This dual functionality makes NBD-C12-HSE a powerful tool for investigating a variety of biological processes.

Core Biological Applications

The unique properties of NBD-C12-HSE lend it to a range of applications in cell biology, biochemistry, and drug development.

  • Protein Labeling: The reactive N-succinimidyl ester group allows for the efficient and specific labeling of proteins, enabling the study of their localization, trafficking, and interactions.

  • Lipid Metabolism and Transport: As a fluorescent fatty acid analog, NBD-C12-HSE is widely used to investigate the mechanisms of fatty acid uptake, intracellular transport, and storage in lipid droplets. It serves as a valuable tool for studying the roles of fatty acid transport proteins (FATPs) and other lipid-binding proteins.

  • Cellular Imaging: The fluorescent nature of the NBD moiety makes this probe suitable for various cellular imaging techniques, including fluorescence microscopy and flow cytometry, to visualize and quantify lipid dynamics in living cells.

  • Drug Delivery Systems: NBD-C12-HSE can be incorporated into liposomes and other drug delivery vehicles to track their distribution and interaction with cells and tissues.

Quantitative Data

The following tables summarize key quantitative data related to the properties and applications of this compound and related fluorescent fatty acid probes.

Table 1: Physicochemical and Spectroscopic Properties of NBD-C12-HSE

PropertyValueReference
Molecular Formula C₂₂H₂₉N₅O₇
Molecular Weight 475.49 g/mol
Excitation Maximum (λex) ~466 nm
Emission Maximum (λem) ~539 nm
Extinction Coefficient (ε) ~25,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Varies with environment (e.g., 0.3 in methanol)

Table 2: Labeling Efficiency of N-Succinimidyl Esters

Reactive GroupTypical Coupling Yield with Primary AminesReference
N-Succinimidyl Ester (HSE) ~90%[1]
p-Nitrophenyl Ester~60%[1]

Table 3: Kinetic Parameters of Fatty Acid Uptake in Different Cell Lines

Fatty AcidCell LineKₘVₘₐₓReference
Oleic Acid (18:1)3T3-L1 Adipocytes (differentiated)~55 nM110 pmol/s/mg protein[2]
α-Linolenic Acid (18:3)Caco-2 (TC7 clone)14.3 µM15.4 nmol/mg protein/min[3]
Palmitate (16:0) / Oleate (18:1)Caco-2~0.3 µMNot specified[4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

General Protein Labeling Protocol

This protocol describes the general steps for covalently labeling a protein with NBD-C12-HSE.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • NBD-C12-HSE.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Prepare NBD-C12-HSE Stock Solution: Dissolve NBD-C12-HSE in DMSO to a final concentration of 1-10 mg/mL.

  • Prepare Protein Solution: Dissolve the protein of interest in the chosen reaction buffer at a concentration of 1-10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NBD-C12-HSE stock solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted NBD-C12-HSE and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 466 nm (for NBD concentration).

Live Cell Imaging of Fatty Acid Uptake

This protocol outlines a method for visualizing the uptake of NBD dodecanoic acid in live cells using fluorescence microscopy.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips.

  • NBD dodecanoic acid (the hydrolyzed form of the ester is often used for uptake studies).

  • Pluronic F-127 (optional, to aid in solubilization).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium.

  • Fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission: ~466/539 nm).

Procedure:

  • Prepare NBD-Dodecanoic Acid Working Solution: Prepare a stock solution of NBD dodecanoic acid in DMSO. For the working solution, dilute the stock solution in HBSS to a final concentration of 1-5 µM. The addition of a small amount of Pluronic F-127 can help to prevent aggregation.

  • Cell Preparation: Wash the cultured cells twice with pre-warmed HBSS.

  • Labeling: Add the NBD-dodecanoic acid working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three times with fresh HBSS to remove unincorporated probe.

  • Imaging: Mount the coverslip or dish on the fluorescence microscope and acquire images using the appropriate filter set. Time-lapse imaging can be performed to visualize the dynamics of fatty acid uptake and trafficking.[5][6]

Signaling Pathways and Experimental Workflows

CD36-Mediated Fatty Acid Uptake Signaling Pathway

NBD dodecanoic acid is a valuable tool for studying the CD36-mediated fatty acid uptake pathway. The binding of fatty acids to the cell surface receptor CD36 initiates a signaling cascade that leads to the internalization of the fatty acid.

CD36_Fatty_Acid_Uptake_Pathway FA Fatty Acid (e.g., NBD-Dodecanoic Acid) CD36 CD36 FA->CD36 LYN LYN (Src Family Kinase) CD36->LYN Activates SYK SYK (Tyrosine Kinase) LYN->SYK JNK JNK SYK->JNK VAVs VAVs (Guanine Nucleotide Exchange Factors) SYK->VAVs Endocytosis Endocytosis & Internalization JNK->Endocytosis VAVs->Endocytosis Intracellular_FA Intracellular Fatty Acid Endocytosis->Intracellular_FA

Caption: CD36-mediated fatty acid uptake pathway.

Experimental Workflow for Protein Labeling and Analysis

The following diagram illustrates a typical workflow for labeling a target protein with NBD-C12-HSE and subsequent analysis.

Protein_Labeling_Workflow start Start prepare_reagents Prepare Protein and NBD-C12-HSE Stock start->prepare_reagents labeling Incubate Protein with NBD-C12-HSE prepare_reagents->labeling purification Purify Labeled Protein (Size-Exclusion Chromatography) labeling->purification characterization Characterize Degree of Labeling (Spectrophotometry) purification->characterization analysis Downstream Applications (e.g., Fluorescence Microscopy, Binding Assays) characterization->analysis end End analysis->end

Caption: Workflow for NBD-C12-HSE protein labeling.

Conclusion

This compound is a robust and versatile fluorescent probe with significant applications in modern biological research. Its ability to covalently label proteins and act as a fluorescent analog of a natural fatty acid makes it an invaluable tool for studying protein dynamics, lipid metabolism, and cellular transport mechanisms. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this probe in a variety of research contexts, ultimately contributing to a deeper understanding of complex biological systems.

References

Methodological & Application

Application Notes and Protocols for Live Cell Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD dodecanoic acid N-succinimidyl ester is a versatile fluorescent probe that combines the properties of a fatty acid analog and an amine-reactive dye. This dual functionality allows for the investigation of various cellular processes, including lipid metabolism, membrane dynamics, and protein localization. The molecule consists of a 12-carbon dodecanoic acid chain, which facilitates its incorporation into cellular membranes, and a nitrobenzoxadiazole (NBD) fluorophore for visualization. The N-succinimidyl (NHS) ester group enables covalent labeling of primary amines on proteins, providing a tool for studying protein-lipid interactions and tracking cell surface proteins.[1][2] This document provides detailed protocols for using this compound to label live cells, along with technical data and visualizations to guide experimental design.

Principle of Action

The mechanism of action of this compound is twofold:

  • Lipid Incorporation: The dodecanoic acid tail allows the molecule to partition into cellular membranes, mimicking the behavior of natural fatty acids.[1][2] Once incorporated, it can be trafficked to various organelles, such as the Golgi apparatus and endoplasmic reticulum, making it a useful tool for studying lipid transport and metabolism.[3]

  • Protein Labeling: The NHS ester group is highly reactive towards primary amines, such as the side chains of lysine (B10760008) residues on proteins.[4][5][6] This results in the formation of a stable, covalent amide bond, effectively tagging proteins with the NBD fluorophore. This feature is particularly useful for labeling cell surface proteins.[4][5]

The experimental conditions, particularly temperature and incubation time, can be modulated to favor one mechanism over the other.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, compiled from literature on similar NBD-labeled lipids and NHS esters. Optimization for specific cell types and experimental goals is recommended.

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mMDissolve in anhydrous DMSO or ethanol. Store at -20°C, protected from light.
Final Labeling Concentration 1-10 µMHigher concentrations may lead to cytotoxicity. Start with a concentration around 5 µM.
Incubation Time 5-60 minutesShorter times (5-15 min) at room temperature or 4°C favor cell surface protein labeling. Longer times (15-60 min) at 37°C promote lipid uptake and metabolic incorporation.
Incubation Temperature 4°C, Room Temperature, or 37°CLow temperatures inhibit endocytosis and favor cell surface labeling. 37°C is optimal for studying lipid metabolism.
Excitation Wavelength ~466 nm
Emission Wavelength ~535 nm

Experimental Protocols

Two primary protocols are provided below, one focusing on the study of lipid metabolism and the other on cell surface protein labeling.

Protocol 1: Labeling of Live Cells to Study Lipid Metabolism and Trafficking

This protocol is designed to facilitate the uptake and incorporation of NBD dodecanoic acid as a fatty acid analog.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filters for NBD

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO or ethanol.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

    • Ensure cells are healthy and adherent before labeling.

  • Preparation of Labeling Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or live-cell imaging buffer to a final concentration of 1-5 µM. A starting concentration of 2 µM is recommended.

    • Vortex the solution gently to ensure it is well-mixed.

  • Cell Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed live-cell imaging buffer.

    • Add the labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal time will depend on the cell type and the specific metabolic process being studied.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope with filters appropriate for NBD (Excitation: ~466 nm, Emission: ~535 nm).

Protocol 2: Labeling of Cell Surface Proteins in Live Cells

This protocol is optimized for the rapid labeling of primary amines on cell surface proteins.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Adherent or suspension cells

  • Fluorescence microscope with appropriate filters for NBD

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot and store at -20°C, protected from light.

  • Cell Preparation:

    • For adherent cells, grow them on coverslips to the desired confluency.

    • For suspension cells, harvest and wash them with PBS, then resuspend in cold PBS at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Labeling Solution:

    • Immediately before use, dilute the 10 mM stock solution in PBS (pH 7.4) to a final concentration of 5-10 µM. It is crucial to use the labeling solution immediately as the NHS ester can hydrolyze in aqueous solutions.

  • Cell Labeling:

    • For adherent cells, wash twice with cold PBS.

    • For suspension cells, use the cell suspension prepared in step 2.

    • Add the labeling solution to the cells.

    • Incubate for 5-15 minutes at room temperature or on ice, protected from light. Shorter incubation times and lower temperatures minimize internalization.[4]

  • Washing:

    • For adherent cells, aspirate the labeling solution and wash three times with cold PBS.

    • For suspension cells, centrifuge at low speed (e.g., 300 x g) for 5 minutes at 4°C, remove the supernatant, and resuspend in fresh cold PBS. Repeat the wash step twice.

  • Imaging:

    • For adherent cells, add fresh imaging buffer.

    • For suspension cells, resuspend in the desired imaging buffer.

    • Image the cells immediately using a fluorescence microscope.

Visualizations

experimental_workflow_lipid_metabolism cluster_prep Preparation cluster_labeling Labeling & Imaging prep_stock Prepare 1 mM Stock in DMSO prep_labeling Dilute to 1-5 µM in Warm Medium prep_stock->prep_labeling prep_cells Culture Cells to 60-80% Confluency add_label Add Labeling Solution to Cells prep_cells->add_label prep_labeling->add_label incubate Incubate at 37°C for 15-60 min add_label->incubate wash Wash 3x with Warm Buffer incubate->wash image Live-Cell Imaging wash->image

Figure 1. Experimental workflow for labeling live cells to study lipid metabolism.

experimental_workflow_protein_labeling cluster_prep Preparation cluster_labeling Labeling & Imaging prep_stock Prepare 10 mM Stock in DMSO prep_labeling Dilute to 5-10 µM in Cold PBS prep_stock->prep_labeling prep_cells Prepare Adherent or Suspension Cells add_label Add Labeling Solution to Cells prep_cells->add_label prep_labeling->add_label incubate Incubate on Ice for 5-15 min add_label->incubate wash Wash 3x with Cold PBS incubate->wash image Live-Cell Imaging wash->image

Figure 2. Experimental workflow for labeling cell surface proteins in live cells.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Live Cell cluster_membrane Plasma Membrane cluster_intracellular Intracellular probe NBD Dodecanoic Acid N-Succinimidyl Ester membrane_protein Cell Surface Protein (with Primary Amine) probe->membrane_protein Covalent Bonding (NHS Ester Reaction) lipid_bilayer Lipid Bilayer probe->lipid_bilayer Incorporation (Fatty Acid Chain) endocytosis Endocytosis membrane_protein->endocytosis lipid_bilayer->endocytosis golgi Golgi Apparatus endocytosis->golgi er Endoplasmic Reticulum endocytosis->er metabolism Lipid Metabolism golgi->metabolism er->metabolism

Figure 3. Potential cellular pathways of this compound.

References

Application Notes and Protocols: NBD Dodecanoic Acid N-Succinimidyl Ester for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using NBD dodecanoic acid N-succinimidyl ester for flow cytometry. This versatile fluorescent probe is valuable for investigating cellular processes related to lipid metabolism, membrane dynamics, and drug delivery.

Introduction

This compound is a fluorescent labeling reagent that combines the environmentally sensitive fluorophore, nitrobenzoxadiazole (NBD), with a dodecanoic acid chain and a succinimidyl ester functional group. The hydrophobic dodecanoic acid tail allows the molecule to readily incorporate into cellular membranes, while the N-succinimidyl ester group covalently reacts with primary amines on proteins and other biomolecules.[1] This dual functionality makes it a powerful tool for studying lipid uptake, transport, and the dynamics of membrane-associated proteins in live cells using flow cytometry.

The NBD fluorophore exhibits excitation and emission wavelengths that are well-suited for standard flow cytometry setups, typically around 466 nm and 530 nm, respectively, in a lipid environment.[1] This allows for straightforward detection using a blue laser and standard FITC filter sets, while minimizing interference from cellular autofluorescence.[1]

Key Applications in Flow Cytometry

  • Lipid Uptake and Metabolism: The probe can be used to monitor the internalization of fatty acids into living cells, providing insights into lipid transport mechanisms and metabolic pathways.[2][3]

  • Membrane Dynamics and Lipid Rafts: The incorporation of the hydrophobic tail into the lipid bilayer allows for the study of membrane fluidity and the characterization of microdomains such as lipid rafts.[1]

  • Drug Delivery Systems: this compound can be used to label liposomes or other lipid-based drug delivery vehicles to track their interaction with and uptake by target cells.[1]

  • Protein Labeling: The succinimidyl ester group enables the covalent labeling of cell surface proteins, allowing for the tracking of their localization and dynamics within the plasma membrane.[1]

Quantitative Data Summary

The following tables provide key quantitative data for the use of this compound in flow cytometry applications.

Table 1: Spectroscopic Properties

ParameterValueReference
Excitation Wavelength (max)~466 nm (in methanol)[1]
Emission Wavelength (max)~530 nm (in methanol)[1]
Recommended Laser488 nm (Blue)
Recommended Filter530/30 nm (FITC channel)

Table 2: Recommended Staining Parameters for Live Cells

ParameterRecommended RangeNotes
Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type and application.
Incubation Time 15 - 60 minutesLonger incubation times may be required for specific applications, but should be balanced against potential cytotoxicity.
Incubation Temperature 4°C or Room TemperatureIncubation at 4°C can be used to assess initial membrane binding, while incubation at higher temperatures (e.g., 37°C) allows for the study of internalization.
Cell Density 1 x 10^6 cells/mL
Staining Buffer PBS or HBSS with 0.1% BSAAvoid amine-containing buffers such as Tris, as they will react with the succinimidyl ester.[1]

Experimental Protocols

Protocol 1: General Live Cell Staining for Flow Cytometry

This protocol provides a general procedure for staining live cells in suspension with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Cell suspension of interest

  • Flow cytometer tubes

Procedure:

  • Prepare a stock solution: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare staining buffer: Prepare PBS or HBSS containing 0.1% BSA.

  • Cell preparation: Harvest cells and wash them once with the staining buffer. Resuspend the cells in the staining buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 1-10 µM). Mix gently.

  • Incubation: Incubate the cells for 15-60 minutes at the desired temperature (e.g., 4°C for membrane labeling or 37°C for uptake studies), protected from light.

  • Washing: After incubation, wash the cells twice with 2 mL of cold staining buffer to remove unbound probe. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.

  • Analysis: Acquire data on a flow cytometer using a 488 nm laser for excitation and a 530/30 nm (or equivalent FITC) filter for emission.

Protocol 2: Lipid Uptake Assay

This protocol is adapted for studying the internalization of the fluorescent lipid probe over time.

Materials:

  • Same as Protocol 1

  • 20% Bovine Serum Albumin (BSA) solution in PBS (quenching solution)

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Incubation for uptake: Incubate the cells at 37°C to allow for internalization of the probe.

  • Time points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take two aliquots of the cell suspension.

  • Quenching surface fluorescence: To one aliquot, add an equal volume of the 20% BSA solution. This will back-extract the probe from the outer leaflet of the plasma membrane, leaving only the internalized fluorescence. The other aliquot serves as a total fluorescence control.

  • Incubation with BSA: Incubate the BSA-treated samples for 10 minutes on ice.

  • Washing: Wash both sets of samples twice with cold staining buffer.

  • Resuspension and Analysis: Resuspend the cells and analyze by flow cytometry as described in Protocol 1. The difference in fluorescence intensity between the total and BSA-quenched samples represents the internalized probe.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_analysis Analysis prep_stock Prepare NBD-C12-HSE Stock Solution (in DMSO) stain_cells Add NBD-C12-HSE to Cells (1-10 µM final concentration) prep_stock->stain_cells prep_cells Prepare Cell Suspension (1x10^6 cells/mL) prep_cells->stain_cells incubate Incubate (15-60 min, 4°C or 37°C) stain_cells->incubate wash1 Wash with Cold Staining Buffer incubate->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend analyze Analyze on Flow Cytometer (Ex: 488 nm, Em: 530/30 nm) resuspend->analyze

Caption: Experimental workflow for live cell staining with this compound.

signaling_pathway cluster_probe Probe Interaction with Cell cluster_cell Cellular Components probe NBD Dodecanoic Acid N-Succinimidyl Ester membrane Plasma Membrane probe->membrane Hydrophobic interaction protein Membrane Protein (with primary amine) probe->protein Covalent bonding (Succinimidyl ester reaction) internalization Internalization (Endocytosis) membrane->internalization protein->internalization

Caption: Mechanism of action of this compound at the cellular level.

References

Probing the Dynamic Landscape of Cell Membranes: Application of NBD Dodecanoic Acid N-Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The intricate dance of lipids and proteins within the cell membrane governs a multitude of cellular processes, from signal transduction to substance transport. Understanding these dynamic interactions is paramount for researchers in cell biology, pharmacology, and drug development. NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) dodecanoic acid N-succinimidyl ester is a versatile fluorescent probe that serves as a powerful tool for illuminating the complexities of membrane dynamics. This application note provides detailed protocols and methodologies for utilizing this probe to investigate membrane fluidity, protein-lipid interactions, and the organization of membrane microdomains, such as lipid rafts.

Introduction

NBD dodecanoic acid N-succinimidyl ester is a valuable fluorescent molecule for studying the biophysical properties of cell membranes. Its structure comprises three key components: the environmentally sensitive NBD fluorophore, a twelve-carbon dodecanoic acid chain that mimics natural fatty acids, and a reactive N-succinimidyl (NHS) ester group.[1] The NHS ester readily reacts with primary amines on proteins and other biomolecules, forming stable amide bonds.[1] This allows for the covalent labeling of specific proteins of interest. The lipophilic dodecanoic acid tail facilitates the probe's insertion into the lipid bilayer, enabling the study of lipid dynamics and protein-membrane interactions.[1] The NBD group exhibits fluorescence that is sensitive to the polarity of its local environment, providing insights into the surrounding lipid packing and hydration.

Key Applications

  • Labeling of Membrane-Associated Proteins: Covalently attach a fluorescent tag to specific proteins to track their localization, diffusion, and interactions within the cell membrane.

  • Analysis of Membrane Fluidity: Monitor changes in the fluorescence properties of the NBD probe to assess the fluidity of the lipid bilayer under various physiological or pathological conditions.

  • Investigation of Lipid Rafts: Study the partitioning of labeled proteins or the probe itself into and out of specialized membrane microdomains known as lipid rafts.[1]

  • Probing Protein-Lipid Interactions: Utilize techniques like Fluorescence Resonance Energy Transfer (FRET) to investigate the proximity and binding of labeled proteins to specific lipid components.

  • Drug Delivery Systems: Incorporate the probe into liposomal drug delivery systems to track their interaction with and fusion to target cell membranes.[1]

Physicochemical and Spectroscopic Properties

A summary of the key properties of NBD dodecanoic acid and its N-succinimidyl ester derivative is provided in the table below.

PropertyValueReference
Molecular Formula (Ester) C₂₂H₂₉N₅O₇[1]
Molecular Weight (Acid) 378.42 g/mol
Purity >98%
Excitation Maximum (in Methanol) ~466 nm
Emission Maximum (in Methanol) ~530 nm
Nature Synthetic
Storage Conditions -20°C, desiccated, protected from light

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound

This protocol describes the covalent labeling of a purified protein containing accessible primary amines (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • Purified protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Gel filtration or desalting column

Procedure:

  • Protein Preparation: Adjust the concentration of the purified protein to 1-5 mg/mL in the Reaction Buffer.

  • Probe Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: While gently vortexing the protein solution, add the NBD-NHS ester stock solution to achieve a final molar excess of 10-20 fold over the protein. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: (Optional) Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes.

  • Purification: Separate the labeled protein from the unreacted probe and other reaction components using a gel filtration or desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the NBD fluorophore (at ~466 nm).

Protein Purified Protein in Amine-Free Buffer Mix Mix and Incubate (RT, 1-2h, dark) Protein->Mix NBD_NHS NBD Dodecanoic Acid N-Succinimidyl Ester in DMSO NBD_NHS->Mix Quench Quench Reaction (Optional) Mix->Quench Purify Purify (Gel Filtration) Mix->Purify If not quenching Quench->Purify Labeled_Protein NBD-Labeled Protein Purify->Labeled_Protein

Figure 1: Workflow for labeling a purified protein with this compound.

Protocol 2: Analysis of Membrane Protein Dynamics using Fluorescence Recovery After Photobleaching (FRAP)

This protocol outlines the use of an NBD-labeled membrane protein to study its lateral diffusion dynamics within the plasma membrane of live cells.

Materials:

  • Live cells expressing the protein of interest (or cells to which the labeled protein will be delivered)

  • NBD-labeled protein (from Protocol 1)

  • Live-cell imaging medium

  • Confocal laser scanning microscope equipped for FRAP

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. If delivering the labeled protein externally, follow an appropriate protocol for protein delivery (e.g., electroporation, lipofection).

  • Labeling: Incubate cells with the NBD-labeled protein under conditions that allow for its incorporation into the plasma membrane.

  • Imaging Setup: Mount the cells on the confocal microscope. Select an appropriate objective and laser lines for exciting the NBD fluorophore (~488 nm) and detecting its emission (~500-550 nm).

  • Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) at low laser power to establish the initial fluorescence intensity.

  • Photobleaching: Use a high-intensity laser beam to photobleach the NBD fluorescence within a defined ROI on the plasma membrane. The bleaching should be rapid to minimize protein movement during this step.[2]

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached NBD-labeled proteins diffuse into the bleached area.[2]

  • Data Analysis: Measure the fluorescence intensity within the bleached ROI over time. Correct for photobleaching during image acquisition. Fit the recovery curve to an appropriate mathematical model to determine the mobile fraction and the diffusion coefficient (D) of the labeled protein.

cluster_0 Experimental Steps cluster_1 Data Analysis PreBleach 1. Pre-Bleach Imaging (Low Laser Power) Bleach 2. Photobleaching (High Laser Power in ROI) PreBleach->Bleach PostBleach 3. Post-Bleach Imaging (Time-lapse, Low Laser Power) Bleach->PostBleach Measure 4. Measure Fluorescence Recovery in ROI PostBleach->Measure Correct 5. Correct for Photobleaching Measure->Correct Fit 6. Fit Recovery Curve Correct->Fit Results Determine: - Mobile Fraction - Diffusion Coefficient (D) Fit->Results

Figure 2: Experimental workflow for a Fluorescence Recovery After Photobleaching (FRAP) experiment.

Signaling Pathway Visualization: Lipid Raft-Mediated Signal Transduction

NBD-labeled proteins can be used to study their recruitment to and dynamics within lipid rafts, which are critical platforms for signal transduction. A common signaling event involves the clustering of raft-associated receptors upon ligand binding, leading to the recruitment and activation of downstream signaling molecules.

cluster_0 Extracellular cluster_1 Plasma Membrane (Lipid Raft) cluster_2 Cytoplasm Ligand Ligand Receptor GPI-Anchored Receptor (NBD-Labeled) Ligand->Receptor Binding & Clustering Src_Kinase Src Family Kinase (e.g., Lyn) Receptor->Src_Kinase Recruitment Activation Activation Src_Kinase->Activation Downstream Downstream Signaling Cascade Activation->Downstream

Figure 3: A simplified signaling pathway initiated at a lipid raft.

Quantitative Data

The following tables summarize representative quantitative data that can be obtained using NBD-labeled probes to study membrane dynamics.

Table 1: Diffusion Coefficients of Membrane Proteins

Protein TypeExample ProteinDiffusion Coefficient (D) (µm²/s)Reference
Raft-Associated GFP-GPI0.25 ± 0.08[3]
LAT-GFP0.11 ± 0.04[3]
Non-Raft VSVG-GFP0.45 ± 0.12[3]

Table 2: Binding Affinity of an NBD-Labeled Lipid

Interacting MoleculesTechniqueDissociation Constant (Kd)Reference
NBD-cholesterol and Sterol Carrier Protein-2 (SCP-2)Fluorescence Titration31.7 ± 6.0 nM[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.- Presence of primary amines in the buffer.- Insufficient molar excess of the probe.- Use fresh, anhydrous DMSO for the probe stock solution.- Ensure the protein buffer is free of amines (e.g., Tris).- Increase the molar ratio of the NBD-NHS ester to the protein.
High Background Fluorescence - Incomplete removal of unreacted probe.- Non-specific binding of the probe.- Optimize the purification step (e.g., use a longer gel filtration column).- Include additional wash steps after labeling cells.
No Fluorescence Recovery in FRAP - The labeled protein is immobile.- Excessive photobleaching has damaged the membrane.- Confirm that a mobile fraction is expected for your protein.- Reduce the laser power or duration of the photobleaching step.
Rapid Photobleaching during Imaging - Laser intensity is too high.- The imaging medium lacks antioxidants.- Reduce the laser power for image acquisition.- Use a live-cell imaging medium containing an antifade reagent.

Conclusion

This compound is a powerful and versatile tool for the investigation of membrane dynamics. Through covalent labeling of proteins and its environmentally sensitive fluorescence, this probe enables detailed studies of protein diffusion, protein-lipid interactions, and the organization of membrane microdomains. The protocols and data presented here provide a foundation for researchers to design and execute experiments that will further unravel the complexities of the cell membrane, with implications for basic science, disease understanding, and the development of novel therapeutics.

References

Application Notes and Protocols for NBD Dodecanoic Acid N-Succinimidyl Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD dodecanoic acid N-succinimidyl ester (NBD-C12-HSE) is a valuable fluorescent probe for the development and characterization of drug delivery systems. Its unique structure, featuring a dodecanoic acid lipid chain and an amine-reactive N-succinimidyl ester, allows for stable, covalent labeling of various nanocarriers. The nitrobenzoxadiazole (NBD) fluorophore exhibits sensitivity to its local environment, making it a powerful tool for studying cellular uptake, intracellular trafficking, and the integrity of drug delivery vehicles.[1] This document provides detailed application notes and experimental protocols for the use of NBD-C12-HSE in drug delivery research.

Applications in Drug Delivery

NBD-C12-HSE serves as a robust tool for:

  • Visualizing and Quantifying Cellular Uptake: Labeled nanoparticles or liposomes can be tracked as they interact with and enter cells using techniques like fluorescence microscopy and flow cytometry.

  • Studying Intracellular Trafficking: The journey of the drug delivery system within the cell, including endosomal escape and localization to specific organelles, can be monitored.

  • Assessing Formulation Stability: The stability of the labeled drug carrier in biological media can be evaluated by monitoring fluorescence changes.

  • Optimizing Targeting Strategies: By labeling targeted drug delivery systems, researchers can visualize and quantify the efficiency of targeting specific cell types or tissues.[1]

Physicochemical Characterization of Labeled Drug Delivery Systems

Covalent attachment of NBD-C12-HSE to a drug delivery system can potentially alter its physicochemical properties. It is crucial to characterize the formulation both before and after labeling.

ParameterTypical Change After LabelingRationale for Change
Particle Size (Hydrodynamic Diameter) Slight IncreaseThe addition of the NBD-dodecanoic acid moiety to the surface of the nanoparticle or liposome (B1194612) increases its overall size.
Zeta Potential Shift towards more neutral or slightly negativeThe succinimidyl ester reacts with primary amines, which are often positively charged at physiological pH. The consumption of these amine groups leads to a change in the surface charge.
Labeling Efficiency Variable (dependent on formulation and protocol)The efficiency of the covalent conjugation reaction depends on factors such as the concentration of reactive amine groups on the carrier surface, the molar ratio of dye to carrier, and reaction conditions (pH, temperature, and incubation time).
Drug Encapsulation Efficiency Generally UnchangedLabeling is a surface modification and should not significantly impact the encapsulation of drugs within the core of the carrier, especially if performed after drug loading.
Drug Release Profile Minimal to no significant changeAs a surface label, NBD-C12-HSE is not expected to interfere with the release of the encapsulated drug from the core of the delivery system.

Note: The data in this table is representative and the actual changes will depend on the specific drug delivery system and labeling conditions.

Experimental Protocols

Protocol 1: Covalent Labeling of Amine-Functionalized Liposomes

This protocol describes the covalent labeling of liposomes containing an amine-functionalized lipid (e.g., DSPE-PEG-NH2) with NBD-C12-HSE.

Materials:

  • Pre-formed liposomes containing an amine-functionalized lipid

  • This compound (NBD-C12-HSE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size exclusion chromatography column (e.g., Sephadex® G-50)

  • Spectrofluorometer

Procedure:

  • Prepare NBD-C12-HSE Stock Solution: Dissolve NBD-C12-HSE in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Prepare Liposome Suspension: Resuspend the amine-functionalized liposomes in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final lipid concentration of 5-10 mg/mL.

  • Labeling Reaction: a. Add the NBD-C12-HSE stock solution to the liposome suspension at a molar ratio of dye to amine-lipid ranging from 2:1 to 10:1. b. Incubate the reaction mixture for 2-4 hours at room temperature, protected from light, with gentle stirring.

  • Purification: a. Separate the labeled liposomes from unreacted dye by passing the reaction mixture through a Sephadex® G-50 column pre-equilibrated with PBS (pH 7.4). b. Collect the fractions containing the yellow-colored labeled liposomes.

  • Characterization: a. Measure the absorbance of the labeled liposome solution at the absorbance maximum of NBD (approximately 460 nm) and the lipid concentration using a suitable lipid assay (e.g., Stewart assay). b. Calculate the labeling efficiency by determining the molar ratio of NBD to lipid. c. Characterize the particle size and zeta potential of the labeled liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Covalent Labeling of Amine-Functionalized Polymeric Nanoparticles (e.g., PLGA)

This protocol is for labeling polymeric nanoparticles that have been surface-modified to present primary amine groups.

Materials:

  • Amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH2)

  • This compound (NBD-C12-HSE)

  • Anhydrous DMSO

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO)

  • Deionized water

  • Spectrofluorometer

Procedure:

  • Prepare NBD-C12-HSE Stock Solution: Dissolve NBD-C12-HSE in anhydrous DMSO to a concentration of 1 mg/mL.

  • Prepare Nanoparticle Suspension: Resuspend the amine-functionalized nanoparticles in 0.1 M Sodium Bicarbonate buffer (pH 8.3) at a concentration of 1-5 mg/mL.

  • Labeling Reaction: a. Add the NBD-C12-HSE stock solution to the nanoparticle suspension. A typical starting point is a 5-fold molar excess of the dye relative to the estimated number of surface amine groups. b. Incubate the mixture for 4 hours at room temperature in the dark with continuous gentle mixing.

  • Purification: a. Wash the nanoparticles to remove unreacted dye. Transfer the reaction mixture to a centrifugal filter unit. b. Centrifuge at a speed and time sufficient to pellet the nanoparticles (e.g., 4000 x g for 15 minutes). c. Discard the filtrate and resuspend the nanoparticle pellet in deionized water. d. Repeat the washing step at least three times, or until the filtrate is clear and colorless.

  • Characterization: a. Quantify the amount of conjugated NBD by measuring the fluorescence of a known concentration of the labeled nanoparticle suspension (Excitation: ~460 nm, Emission: ~535 nm). Create a standard curve using free NBD-C12-HSE to determine the concentration of the conjugated dye. b. Determine the particle size and zeta potential of the labeled nanoparticles using DLS.

Protocol 3: Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a method to quantify the internalization of NBD-labeled drug delivery systems into a cell population.

Materials:

  • Cells of interest in suspension or adherent culture

  • Complete cell culture medium

  • NBD-labeled nanoparticles or liposomes

  • PBS (calcium and magnesium-free)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubation with Labeled Carriers: a. Prepare different concentrations of the NBD-labeled drug delivery system in complete cell culture medium. b. Remove the existing medium from the cells and add the medium containing the labeled carriers. c. Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Washing: a. For adherent cells, wash the cells twice with PBS and then detach them using Trypsin-EDTA. b. For suspension cells, transfer the cell suspension to a microcentrifuge tube. c. Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. d. Resuspend the cell pellet in ice-cold PBS and repeat the centrifugation. Perform a total of three washes to remove any non-internalized carriers.

  • Flow Cytometry Analysis: a. Resuspend the final cell pellet in a suitable volume of PBS. b. Analyze the cell suspension using a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting the emission in the green channel (e.g., 530/30 nm bandpass filter). c. Gate on the live cell population based on forward and side scatter. d. Quantify the mean fluorescence intensity of the cell population.

Visualizations

G cluster_0 Labeling Workflow DDS Amine-Functionalized Drug Delivery System (Liposome or Nanoparticle) Mix Reaction Mixture (pH 8.3) DDS->Mix NBD NBD-C12-HSE (in DMSO) NBD->Mix Incubate Incubation (Room Temp, Dark) Mix->Incubate Purify Purification (Size Exclusion or Centrifugal Filtration) Incubate->Purify Labeled_DDS NBD-Labeled Drug Delivery System Purify->Labeled_DDS

Caption: Workflow for covalent labeling of drug delivery systems with NBD-C12-HSE.

G cluster_1 Cellular Uptake and Trafficking Pathway Extracellular NBD-Labeled Carrier (Extracellular) Membrane Plasma Membrane Binding Extracellular->Membrane Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Release Drug Release (Cytosol) Endosome->Release Endosomal Escape Late_Endosome->Release

Caption: Generalized pathway for cellular uptake and intracellular trafficking of NBD-labeled carriers.

References

Live-Cell Imaging with NBD Dodecanoic Acid N-Succinimidyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD dodecanoic acid N-succinimidyl ester (NBD-C12-HSE) is a versatile fluorescent probe designed for the investigation of various cellular processes in real-time. This lipophilic molecule consists of a twelve-carbon dodecanoic acid chain, a reactive N-succinimidyl ester (NHS ester) group, and a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The NHS ester facilitates covalent labeling of primary amines on proteins and other biomolecules, while the NBD group provides a fluorescent signal for imaging. Its biocompatibility and low cytotoxicity make it a valuable tool for live-cell imaging applications, enabling the study of membrane dynamics, cellular uptake mechanisms, protein localization, and lipid metabolism.[1][2] This document provides detailed application notes and protocols for the effective use of NBD-C12-HSE in live-cell imaging experiments.

Physicochemical and Spectroscopic Properties

Proper handling and storage of NBD-C12-HSE are crucial for maintaining its reactivity and fluorescence. The quantitative data below summarizes its key properties.

PropertyValueSource
Molecular Formula C22H29N5O7[2]
Excitation Wavelength (λex) ~466 nm (in Methanol)[2]
Emission Wavelength (λem) ~530 nm (in Methanol)[2]
Recommended Storage Store lyophilized powder at -20°C in a desiccated environment. Reconstitute in anhydrous DMSO and aliquot to avoid freeze-thaw cycles.[2]
Quantum Yield 0.12 - 0.26 (depending on the lipid environment)[2]

Applications in Live-Cell Imaging

NBD-C12-HSE is a powerful tool for elucidating a variety of cellular functions:

  • Probing Protein Lipidation and Localization: The NHS ester group reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[2] This allows for the fluorescent labeling and tracking of proteins, providing insights into their subcellular localization and the dynamics of protein acylation.[2]

  • Investigating Membrane Dynamics: The dodecanoic acid tail gives the molecule a lipophilic character, enabling its incorporation into cellular membranes. This property can be exploited to study changes in membrane fluidity and integrity.[2]

  • Monitoring Cellular Uptake and Lipid Trafficking: As a fluorescent fatty acid analog, NBD-C12-HSE can be used to visualize the uptake and subsequent trafficking of lipids within the cell, offering a window into lipid metabolism and transport pathways.

  • Studying Carrier Protein Interactions: This probe is suitable for investigating the ligand-binding sites of fatty acid and sterol carrier proteins.[2][3]

Experimental Protocols

The following protocols provide a general framework for using NBD-C12-HSE in live-cell imaging. Optimization may be required depending on the specific cell type and experimental objectives.

Protocol 1: Live-Cell Labeling of Intracellular Proteins

This protocol is designed for the general labeling of intracellular proteins to study their localization and dynamics.

Materials:

  • This compound (NBD-C12-HSE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Preparation of Stock Solution:

    • Allow the vial of NBD-C12-HSE to warm to room temperature.

    • Prepare a 1-10 mM stock solution in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Seed cells on a suitable imaging dish and culture until they reach the desired confluency (typically 50-80%).

    • Ensure cells are healthy and adherent before labeling.

  • Labeling Reaction:

    • On the day of the experiment, thaw an aliquot of the NBD-C12-HSE stock solution.

    • Dilute the stock solution in pre-warmed, serum-free live-cell imaging medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized for your specific cell type and application.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells at 37°C for 15-60 minutes. The optimal incubation time will vary depending on the cell type and the specific proteins being targeted.

  • Washing and Imaging:

    • Aspirate the labeling solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., FITC/GFP channel).

Troubleshooting:

  • Low Labeling Efficiency: If you observe low fluorescence intensity, consider the following:

    • Ensure the NBD-C12-HSE is fully dissolved in anhydrous DMSO before diluting in aqueous buffer, keeping the final DMSO concentration at a minimum (ideally ≤1%) to avoid cytotoxicity.

    • Optimize the incubation time; longer incubation may be necessary.

    • Confirm the NHS ester has not hydrolyzed by using a fresh aliquot of the stock solution.[2]

  • High Background Fluorescence: Increase the number of washing steps after labeling to ensure complete removal of the unbound probe.

Protocol 2: Covalent Labeling of Surface-Exposed Proteins

This protocol is adapted for labeling primary amines of proteins on the plasma membrane.

Materials:

  • This compound (NBD-C12-HSE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or HEPES, pH 8.0-9.0. Avoid amine-containing buffers like Tris.[2]

  • Live-cell imaging medium

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of Stock and Labeling Solutions:

    • Prepare a stock solution of NBD-C12-HSE in anhydrous DMSO as described in Protocol 1.

    • Dilute the stock solution into the pre-warmed Reaction Buffer to the desired final concentration (e.g., 5-25 µM).

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells twice with pre-warmed, amine-free buffer (e.g., PBS).

  • Labeling Reaction:

    • Add the labeling solution to the cells and incubate for 1-4 hours at 4°C or room temperature.[2] The lower temperature can help to reduce endocytosis of the labeled proteins.

  • Washing and Imaging:

    • Gently aspirate the labeling solution.

    • Wash the cells three times with pre-warmed live-cell imaging medium.

    • Add fresh imaging medium and proceed with live-cell imaging.

Visualizing Cellular Processes

The following diagrams illustrate the experimental workflow for protein labeling and a relevant signaling pathway that can be investigated using NBD-C12-HSE.

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging NBD_stock Prepare NBD-C12-HSE Stock Solution (in DMSO) dilute Dilute Stock in Serum-Free Medium NBD_stock->dilute cell_prep Culture Cells on Imaging Dish wash1 Wash Cells with PBS cell_prep->wash1 incubate Incubate Cells with Labeling Solution dilute->incubate wash1->incubate wash2 Wash Cells to Remove Unbound Probe incubate->wash2 add_medium Add Fresh Imaging Medium wash2->add_medium image Live-Cell Fluorescence Microscopy add_medium->image

Caption: Experimental workflow for live-cell protein labeling.

G cluster_pathway Protein S-Acylation Signaling acyl_coa Acyl-CoA (e.g., Palmitoyl-CoA) zdhhc ZDHHC Acyltransferase acyl_coa->zdhhc acylated_protein S-Acylated Protein zdhhc->acylated_protein S-Acylation protein Target Protein (e.g., Signaling Receptor) protein->zdhhc membrane Membrane Association & Subcellular Localization acylated_protein->membrane apt Acyl-Protein Thioesterase (APT) acylated_protein->apt Deacylation signaling Modulation of Downstream Signaling membrane->signaling apt->protein

Caption: Overview of the reversible protein S-acylation signaling pathway.

Protein S-acylation, often referred to as S-palmitoylation, is a reversible post-translational modification where a fatty acid is attached to a cysteine residue of a protein.[4] This modification plays a critical role in regulating protein trafficking, localization, stability, and interaction with other proteins, thereby influencing a wide range of cellular signaling pathways.[4][5] By using NBD-C12-HSE, researchers can potentially track the acylation status and localization of target proteins involved in these pathways, providing valuable insights into cellular regulation in both healthy and diseased states.

References

Troubleshooting & Optimization

Optimizing NBD dodecanoic acid N-succinimidyl ester concentration for cell labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of NBD dodecanoic acid N-succinimidyl ester for effective cell labeling.

Quick Reference Data

ParameterValueReference
Chemical Name (2,5-dioxopyrrolidin-1-yl) 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoate[1]
Excitation Maximum (λex) ~465 nm[1]
Emission Maximum (λem) ~535 nm[1]
Recommended Solvents Anhydrous DMSO or DMF[1]
Storage Conditions Store lyophilized powder at -20°C in a desiccated environment.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution : Prepare a 1 mM stock solution by dissolving the appropriate amount of the compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, for a 1 mg vial, add the required volume of DMSO to achieve a 1 mM concentration. Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture. Properly stored, the DMSO stock solution can be stable for several months.

Protocol 2: Optimizing this compound Concentration for Live Cell Labeling

This protocol provides a framework for determining the optimal staining concentration for your specific cell type and experimental conditions. It is recommended to perform a concentration titration to find the best balance between signal intensity and cell viability.

  • Cell Preparation : Seed your cells on an appropriate culture vessel (e.g., glass-bottom dish, coverslip) and culture them until they reach the desired confluency (typically 50-80%). Ensure the cells are healthy and adherent before labeling.

  • Preparation of Labeling Solutions : On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution. Prepare a series of labeling solutions with varying final concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM) by diluting the stock solution in a pre-warmed, serum-free cell culture medium or a suitable live-cell imaging buffer.

  • Cell Labeling :

    • Aspirate the growth medium from the cells.

    • Wash the cells once with the pre-warmed serum-free medium or imaging buffer.

    • Add the prepared labeling solutions to the respective wells, ensuring the entire surface of the cells is covered.

    • Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time may need to be adjusted based on the cell type.

  • Washing :

    • Aspirate the labeling solution.

    • Wash the cells two to three times with the pre-warmed buffer to remove any unbound dye.

  • Imaging and Analysis :

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the NBD fluorophore (Excitation: ~465 nm, Emission: ~535 nm).

    • Evaluate the staining pattern, intensity, and any signs of cytotoxicity at each concentration. Select the lowest concentration that provides sufficient signal-to-noise ratio without adversely affecting cell health.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in cell labeling?

The N-succinimidyl ester (NHS ester) group of the molecule reacts with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form stable covalent amide bonds.[1] The dodecanoic acid (C12) lipid chain enhances the molecule's affinity for and integration into cellular membranes.[1]

Q2: What are the optimal storage conditions for the this compound?

To prevent hydrolysis of the reactive NHS ester, the lyophilized powder should be stored at -20°C in a desiccated environment.[1] Stock solutions in anhydrous DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[1]

Q3: Can I use a buffer containing Tris for the labeling reaction?

It is not recommended to use buffers containing primary amines, such as Tris, as they will compete with the target molecules for reaction with the NHS ester, thereby reducing labeling efficiency.[3] Phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 8.3-8.5 are suitable alternatives.[3][4]

Troubleshooting Common Issues

Q4: I am observing very weak or no fluorescent signal. What could be the cause?

  • Inactive Reagent : The NHS ester may have hydrolyzed due to improper storage or handling. Ensure the compound is stored in a desiccated environment and that stock solutions are prepared with anhydrous DMSO.[1][5]

  • Suboptimal pH : The labeling reaction is pH-dependent. For NHS esters, the optimal pH range is 8.3-8.5.[3][4] A lower pH can significantly reduce the reaction efficiency.

  • Insufficient Concentration or Incubation Time : The concentration of the labeling reagent may be too low, or the incubation time may be too short. Try increasing the concentration or extending the incubation period.[4][6]

  • Presence of Competing Amines : If your buffer contains primary amines (e.g., Tris), it will quench the reaction. Use a non-amine-containing buffer like PBS.[3]

Q5: My cells show high background fluorescence. How can I reduce it?

  • Excessive Dye Concentration : Using too high a concentration of the labeling reagent can lead to non-specific binding and high background. Perform a titration to determine the optimal concentration that provides a good signal-to-noise ratio.[6][7]

  • Insufficient Washing : Inadequate washing after the labeling step can leave unbound dye in the sample. Increase the number and duration of the wash steps.[6]

  • Autofluorescence : Cells can exhibit natural fluorescence. To check for this, include an unstained control sample in your experiment.[7][8] If autofluorescence is high, you may need to use spectral unmixing or select a different fluorophore.

  • Non-specific Binding : Ensure that blocking steps, if applicable to your protocol, are performed effectively.

Q6: I am observing significant cell death after labeling. What should I do?

  • Cytotoxicity from High Dye Concentration : High concentrations of the labeling reagent can be toxic to cells. Reduce the concentration of the this compound used.[9]

  • Toxicity of the Solvent : Ensure that the final concentration of DMSO in the labeling medium is minimal (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Extended Incubation Time : Prolonged exposure to the labeling solution can be detrimental to cell health. Try reducing the incubation time.[9]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_labeling Labeling Protocol cluster_analysis Analysis prep_reagent Equilibrate Reagent to Room Temperature prep_stock Prepare 1 mM Stock in Anhydrous DMSO prep_reagent->prep_stock prep_labeling_solution Dilute Stock to Final Concentration in Serum-Free Medium prep_stock->prep_labeling_solution prep_cells Seed and Culture Cells wash_cells1 Wash Cells with Pre-warmed Buffer prep_cells->wash_cells1 add_label Incubate Cells with Labeling Solution (15-30 min at 37°C) prep_labeling_solution->add_label wash_cells1->add_label wash_cells2 Wash Cells 2-3x to Remove Unbound Dye add_label->wash_cells2 image_cells Image with Fluorescence Microscope wash_cells2->image_cells analyze_results Evaluate Staining and Cytotoxicity image_cells->analyze_results troubleshooting_guide cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution no_signal Weak/No Signal cause_hydrolysis Reagent Hydrolysis no_signal->cause_hydrolysis cause_ph Suboptimal pH no_signal->cause_ph cause_concentration_low Low Concentration no_signal->cause_concentration_low high_background High Background cause_wash_insufficient Insufficient Washing high_background->cause_wash_insufficient cause_concentration_high High Concentration high_background->cause_concentration_high cause_autofluorescence Autofluorescence high_background->cause_autofluorescence cell_death Cell Death cell_death->cause_concentration_high cause_solvent_toxicity Solvent Toxicity cell_death->cause_solvent_toxicity solution_storage Proper Storage cause_hydrolysis->solution_storage solution_buffer Use pH 8.3-8.5 Buffer cause_ph->solution_buffer solution_titrate_up Increase Concentration cause_concentration_low->solution_titrate_up solution_increase_wash Increase Wash Steps cause_wash_insufficient->solution_increase_wash solution_titrate_down Decrease Concentration cause_concentration_high->solution_titrate_down solution_unstained_control Use Unstained Control cause_autofluorescence->solution_unstained_control solution_reduce_dmso Minimize Final DMSO % cause_solvent_toxicity->solution_reduce_dmso

References

How to reduce background fluorescence with NBD dodecanoic acid N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use NBD dodecanoic acid N-succinimidyl ester while minimizing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent labeling reagent. It consists of three key components: a nitrobenzoxadiazole (NBD) fluorophore, a dodecanoic acid (12-carbon) aliphatic chain, and a succinimidyl ester (NHS ester) reactive group.[1] The NHS ester reacts with primary amines on proteins and other biomolecules to form a stable amide bond, covalently attaching the fluorescent NBD group.[1][2] The dodecanoic acid chain provides a lipophilic character, making it useful for studying lipid-protein interactions and membrane dynamics.[1]

Q2: What are the spectral properties of this compound?

A2: The fluorescence of the NBD group is highly sensitive to the polarity of its environment.[1] In a non-polar (hydrophobic) environment, it exhibits strong fluorescence, while its fluorescence is significantly quenched in aqueous (polar) solutions. This property makes it an excellent probe for studying binding events and membrane insertion. The approximate excitation and emission maxima are as follows:

SolventExcitation (nm)Emission (nm)
Methanol~466~530-535

Note: These values can shift depending on the local environment of the fluorophore after conjugation.[1]

Q3: How should I store and handle this compound?

A3: this compound is susceptible to hydrolysis, especially in the presence of moisture. It should be stored at -20°C, protected from light and moisture. For preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is recommended to prepare fresh stock solutions for each experiment and to aliquot single-use amounts to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio of your experiment, making it difficult to obtain clear and quantifiable results. The following sections detail common causes of high background and provide solutions to mitigate them.

Problem 1: Non-Specific Binding of the Dye

Non-specific binding of the fluorescent probe to cellular components or surfaces is a major contributor to high background.

Solutions:

  • Optimize Dye Concentration: Using an excessively high concentration of the dye is a common cause of high background. Perform a concentration titration to determine the lowest effective concentration that provides a sufficient signal for your target.

  • Use a Blocking Agent: Before adding the this compound, incubate your sample with a blocking agent such as Bovine Serum Albumin (BSA).[3][4][5] BSA will bind to non-specific sites, reducing the likelihood of the dye binding to them.

  • Thorough Washing: Increase the number and duration of washing steps after the labeling reaction to remove unbound dye.

  • Consider the Hydrophobicity: The dodecanoic acid chain gives the molecule a hydrophobic character, which can lead to non-specific interactions with lipid-rich structures.[1] Using a blocking agent and thorough washing are particularly important to counteract this.

Problem 2: Cellular Autofluorescence

Many cell types exhibit endogenous fluorescence from molecules like NADH, riboflavin (B1680620), and collagen, which can contribute to background noise.

Solutions:

  • Include an Unstained Control: Always image an unstained sample under the same conditions as your labeled samples to determine the level of autofluorescence.

  • Use Appropriate Imaging Media: Phenol (B47542) red and riboflavin in cell culture media can be fluorescent. For imaging, switch to a phenol red-free and, if possible, a riboflavin-free imaging medium.

  • Spectral Unmixing: If your imaging system has the capability, use spectral unmixing to computationally separate the NBD signal from the autofluorescence signal based on their different emission spectra.

Problem 3: Suboptimal Labeling Conditions

Incorrect labeling conditions can lead to inefficient labeling of the target and an excess of reactive dye that can contribute to background.

Solutions:

  • Control pH: The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH (8.0-9.0).[1] Using a buffer such as 0.1 M sodium bicarbonate (pH 8.3) can improve labeling efficiency.[1] Avoid amine-containing buffers like Tris, as they will compete for the dye.[1]

  • Optimize Incubation Time and Temperature: The optimal incubation time can vary depending on the target and its accessibility. A typical starting point is 1-4 hours at room temperature or 4°C.[1] Titrate the incubation time to find the best balance between specific labeling and background.

Quantitative Data on Troubleshooting Strategies

The following table provides an estimated impact of various troubleshooting strategies on the signal-to-noise ratio. These are general guidelines, and the actual improvement will depend on the specific experimental conditions.

Troubleshooting StrategyParameter OptimizedExpected Improvement in Signal-to-Noise RatioNotes
Optimize Dye Concentration Staining specificityHighTitrate to the lowest effective concentration.
Use Blocking Agent (e.g., BSA) Reduction of non-specific bindingHighIncubate with BSA-containing buffer before labeling.
Thorough Washing Removal of unbound probeModerate to HighPerform at least 3 washes after the labeling step.
Use Appropriate Imaging Medium Reduction of media autofluorescenceModerateUse phenol red-free and riboflavin-free medium.
Control Labeling pH Labeling efficiencyModerateUse a buffer with a pH between 8.0 and 9.0.
Include Unstained Control Identification of autofluorescenceN/A (diagnostic)Essential for proper background subtraction.

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • PBS buffer

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-5 mg/mL. If the protein is in a different buffer, add one-tenth volume of 1 M sodium bicarbonate solution.

  • Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Labeling Reaction: While gently stirring the protein solution, add the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. Incubate for 1-4 hours at room temperature, protected from light.[1]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

Protocol 2: Live Cell Labeling

This protocol is a starting point for labeling primary amines on the surface of live cells.

Materials:

  • Cells in suspension

  • PBS or HBSS

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium

Procedure:

  • Prepare Cell Suspension: Wash cells twice with PBS or HBSS and resuspend them at a concentration of 1-10 x 10⁶ cells/mL in PBS or HBSS.

  • Prepare Dye Working Solution: Dilute the 10 mM this compound stock solution in PBS or HBSS to a final working concentration. A starting point is 1-10 µM. It is crucial to perform a titration to find the optimal concentration for your cell type.

  • Labeling Reaction: Add the dye working solution to the cell suspension and incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Stop the reaction by adding an equal volume of complete cell culture medium. Centrifuge the cells and wash them three times with complete medium to remove any unbound dye.

  • Imaging: Resuspend the cells in an appropriate imaging medium for analysis.

Visualizations

experimental_workflow General Protein Labeling Workflow prep_protein Prepare Protein Solution (1-5 mg/mL in pH 8.3 buffer) labeling Labeling Reaction (1-4 hours at RT, protected from light) prep_protein->labeling prep_dye Prepare Dye Stock Solution (10 mM in anhydrous DMSO) prep_dye->labeling purification Purification (Gel filtration column) labeling->purification analysis Analysis purification->analysis

Caption: Workflow for labeling proteins with this compound.

troubleshooting_logic Troubleshooting High Background Fluorescence start High Background Observed check_unstained Image Unstained Control start->check_unstained is_autofluorescent High Autofluorescence? check_unstained->is_autofluorescent autofluorescence_solutions Solutions: - Use phenol red-free/riboflavin-free media - Spectral unmixing is_autofluorescent->autofluorescence_solutions Yes check_concentration Check Dye Concentration is_autofluorescent->check_concentration No autofluorescence_solutions->check_concentration is_concentration_high Too High? check_concentration->is_concentration_high concentration_solutions Solution: - Perform concentration titration is_concentration_high->concentration_solutions Yes check_washing Review Washing Protocol is_concentration_high->check_washing No concentration_solutions->check_washing is_washing_insufficient Insufficient Washing? check_washing->is_washing_insufficient washing_solutions Solution: - Increase number and duration of washes is_washing_insufficient->washing_solutions Yes use_blocking Use Blocking Agent (BSA) is_washing_insufficient->use_blocking No washing_solutions->use_blocking final_image Improved Image use_blocking->final_image

Caption: A logical workflow for troubleshooting high background fluorescence.

References

NBD dodecanoic acid N-succinimidyl ester photostability and photobleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NBD dodecanoic acid N-succinimidyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the photostability and photobleaching of this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent labeling reagent. It contains the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore, which is environmentally sensitive, attached to a dodecanoic acid (12-carbon fatty acid) chain with a terminal N-succinimidyl ester (NSE) group. The NSE group reacts with primary amines on proteins and other biomolecules to form stable covalent bonds.[1] Its primary applications include:

  • Protein Labeling: Covalently attaching a fluorescent tag to proteins for visualization and tracking.[1]

  • Membrane and Lipid Studies: The dodecanoic acid chain allows the probe to investigate lipid-protein interactions and membrane dynamics.[1]

  • Cellular Imaging: Used in fluorescence microscopy to study cellular uptake mechanisms and the subcellular localization of labeled molecules.[1]

  • Drug Delivery Research: Tracking the distribution and interaction of drug molecules within delivery systems.[1]

Q2: What are the spectral properties of this compound?

The fluorescence of the NBD group is highly dependent on the polarity of its microenvironment. In a nonpolar (hydrophobic) environment, its fluorescence quantum yield increases significantly.[2]

PropertyValueSolvent
Excitation Maximum (λex)~466 nmMethanol[1]
Emission Maximum (λem)~530 nmMethanol[1]
Quantum Yield (Φ)0.12 - 0.26Dependent on the lipid environment[1]

Q3: What causes photobleaching of the NBD fluorophore?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3] For NBD, this process is primarily driven by:

  • Reaction with Molecular Oxygen: In the excited state, the fluorophore can react with molecular oxygen, leading to the formation of reactive oxygen species that chemically damage the dye.[3]

  • High-Intensity Illumination: Increased light intensity accelerates the rate of photochemical reactions, leading to faster photobleaching.

  • Prolonged Exposure: The longer the fluorophore is exposed to excitation light, the more likely it is to be photobleached.

Troubleshooting Guide

This guide addresses common problems encountered during experiments using this compound, with a focus on photostability and photobleaching.

Problem 1: Rapid loss of fluorescence signal during imaging.

This is a classic sign of photobleaching. Here are several strategies to mitigate this issue:

  • Reduce Excitation Light Intensity:

    • Lower the laser power or lamp intensity to the minimum level required for a detectable signal.[4]

    • Use neutral density (ND) filters to attenuate the light source.[4]

  • Minimize Exposure Time:

    • Decrease the camera exposure time or increase the scanning speed.[4]

    • For time-lapse imaging, use the longest possible interval between acquisitions.

  • Use Antifade Reagents:

    • Incorporate a commercially available antifade reagent into your mounting medium for fixed cells or your imaging medium for live cells.[5][6][7] Reagents like ProLong™ Gold or ProLong™ Live are compatible with many fluorescent dyes.[5][6]

  • Optimize Imaging Settings:

    • Increase the detector gain or use a more sensitive detector to compensate for lower excitation intensity.[4]

Problem 2: Low initial fluorescence signal after labeling.

Several factors could contribute to a weak initial signal:

  • Inefficient Labeling:

    • Incorrect Buffer pH: The reaction between the N-succinimidyl ester and primary amines is pH-dependent. The optimal pH is typically between 8.3 and 8.5.[8]

    • Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) or proteins (e.g., BSA) will compete with your target molecule for the dye, reducing labeling efficiency.[9]

    • Hydrolysis of the Ester: The N-succinimidyl ester can hydrolyze in aqueous solutions. Prepare the dye solution immediately before use.[1]

  • Environmental Effects:

    • The fluorescence of NBD is significantly quenched in aqueous environments.[2] If your labeled molecule is in a highly polar environment, the signal will be weaker.

  • Suboptimal Molar Ratio:

    • An incorrect dye-to-protein molar ratio can lead to under-labeling. It is recommended to perform a titration to find the optimal ratio for your specific protein.[1]

Problem 3: High background fluorescence.

High background can obscure the signal from your labeled molecule. Consider the following:

  • Incomplete Removal of Unreacted Dye: Ensure thorough purification after the labeling reaction to remove all unbound this compound. Gel filtration is a common and effective method.

  • Non-Specific Binding: The hydrophobic dodecanoic acid chain can cause the probe to non-specifically associate with cellular membranes or other hydrophobic structures. Include adequate washing steps in your protocol.

  • Autofluorescence: Cells and some reagents can exhibit natural fluorescence. Image an unlabeled control sample to assess the level of autofluorescence and, if necessary, use spectral imaging and unmixing techniques to separate the NBD signal.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-5 mg/mL. If the protein is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.[9]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.[9] This solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point for optimization is a molar ratio of 10:1 to 20:1 (dye:protein).

    • While gently stirring, add the dye solution dropwise to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein (the first colored band to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~466 nm (for the NBD dye).

    • Calculate the protein concentration and the concentration of the dye to determine the average number of dye molecules per protein.

Protocol 2: Assessing Photostability of NBD-Labeled Samples

This protocol describes a method for quantifying the photobleaching rate of your NBD-labeled sample.

Materials:

  • NBD-labeled sample (e.g., labeled cells on a microscope slide)

  • Fluorescence microscope with a camera and time-lapse imaging capabilities

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Prepare your sample as you would for a standard imaging experiment. If using an antifade reagent, ensure it is properly applied.

  • Microscope Setup:

    • Use the same microscope settings (objective, filters, light source intensity, exposure time) that you intend to use for your actual experiments.

  • Image Acquisition:

    • Select a region of interest.

    • Acquire a time-lapse series of images with continuous exposure to the excitation light. The time interval and total duration will depend on how quickly the sample photobleaches.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

    • Plot the fluorescence intensity as a function of time.

    • Fit the data to an exponential decay curve to determine the photobleaching rate constant or the half-life of the fluorescence.[10]

Visualizations

Experimental_Workflow_for_Protein_Labeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Mix Dye and Protein (Optimized molar ratio) A->C B Prepare Fresh Dye Stock (NBD-dodecanoic acid-NSE in DMSO) B->C D Incubate (1-2 hours, room temp, dark) C->D E Purify Conjugate (e.g., Gel Filtration) D->E F Characterize (Determine Degree of Labeling) E->F

Caption: Workflow for labeling proteins with this compound.

Troubleshooting_Photobleaching cluster_solutions Mitigation Strategies Start Rapid Signal Loss? A Reduce Light Intensity (Lower power, ND filters) Start->A Yes B Minimize Exposure Time (Shorter exposure, longer intervals) Start->B Yes C Use Antifade Reagents (e.g., ProLong Gold) Start->C Yes D Optimize Imaging Settings (Higher gain, sensitive detector) Start->D Yes End Stable Signal A->End B->End C->End D->End

Caption: Troubleshooting guide for mitigating photobleaching of NBD fluorophores.

References

Cell viability and cytotoxicity of NBD dodecanoic acid N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NBD dodecanoic acid N-succinimidyl ester. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving cell viability and cytotoxicity assessment with this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent labeling reagent. It consists of three key components:

  • NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl): A fluorescent group that emits light in the green spectrum (excitation ~466 nm, emission ~535 nm).

  • Dodecanoic acid: A 12-carbon fatty acid chain that gives the molecule a lipophilic (fat-loving) character, allowing it to easily integrate into cellular membranes[1].

  • N-succinimidyl (NHS) ester: A reactive group that readily forms stable covalent bonds with primary amines, such as those found on proteins[1].

Its primary applications include fluorescently labeling proteins and other biomolecules for visualization in cellular imaging, studying membrane dynamics, and tracking lipid metabolism.[1]

Q2: How should I dissolve and store this compound?

A2: For optimal performance and stability, dissolve this compound in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. It is crucial to protect the NHS ester from moisture to prevent hydrolysis, which would render it inactive. Store the stock solution at -20°C, protected from light. For experimental use, dilute the stock solution into your aqueous buffer immediately before use, ensuring the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the potential cytotoxic effects of this compound?

A3: The cytotoxicity of this compound can arise from several factors:

  • The Dodecanoic Acid Moiety: Long-chain fatty acids can be cytotoxic to certain cell types. For instance, dodecanoic acid has been shown to induce apoptosis in liver cancer cells through oxidative stress and mitochondrial dysfunction.

  • The NBD Group: The NBD fluorophore itself can contribute to cytotoxicity, particularly at higher concentrations or upon prolonged light exposure (phototoxicity).

  • The NHS Ester: The reactive NHS ester can non-specifically react with essential cellular proteins, potentially disrupting their function and leading to cell death.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.

Q4: Can the fluorescence of NBD interfere with standard cytotoxicity assays?

A4: Yes, the fluorescence of the NBD group can interfere with assays that rely on fluorescence or absorbance readings. For example, in assays using fluorescent dyes like propidium (B1200493) iodide or Calcein-AM, spectral overlap between NBD and the assay dye can lead to inaccurate results. It is essential to run proper controls, including cells treated with the NBD compound alone, to determine its background fluorescence at the wavelengths used for the cytotoxicity assay.

Troubleshooting Guides

Problem 1: High background fluorescence in cytotoxicity assays.
  • Possible Cause: The intrinsic fluorescence of the NBD moiety is interfering with the assay's detection wavelength.

  • Troubleshooting Steps:

    • Run a "compound only" control: Prepare wells containing your media and this compound at the highest concentration used in your experiment, but without cells. Measure the fluorescence to quantify the compound's intrinsic signal.

    • Run a "stained compound" control: If using a fluorescent viability dye, incubate the NBD compound with the dye in the absence of cells to check for any direct interactions or spectral bleed-through.

    • Subtract background: Subtract the fluorescence intensity of the "compound only" control from your experimental readings.

    • Choose a different assay: If interference is significant, consider a non-fluorescent cytotoxicity assay, such as the LDH release assay or a colorimetric assay like the MTT or XTT assay.

Problem 2: Inconsistent or non-reproducible cytotoxicity results.
  • Possible Cause 1: Hydrolysis of the NHS ester. The NHS ester is sensitive to moisture and will hydrolyze over time in aqueous solutions, leading to a decrease in its reactivity and potential cytotoxicity.

    • Troubleshooting Steps:

      • Always prepare fresh dilutions of the compound in your assay medium immediately before adding it to the cells.

      • Use anhydrous DMSO or DMF for your stock solution and store it properly at -20°C with desiccant.

  • Possible Cause 2: Aggregation of the compound. Due to its lipophilic nature, the compound may aggregate in aqueous media, leading to uneven exposure of cells.

    • Troubleshooting Steps:

      • Ensure thorough mixing when diluting the stock solution into your aqueous buffer.

      • Consider using a carrier protein like fatty acid-free BSA to improve solubility and delivery to cells.

Problem 3: Higher than expected cell death in control groups.
  • Possible Cause: Solvent toxicity. The solvent used to dissolve the compound (e.g., DMSO) can be cytotoxic at concentrations as low as 0.5-1%.

  • Troubleshooting Steps:

    • Run a vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used in your experimental groups.

    • Lower the solvent concentration: Aim for a final solvent concentration of less than 0.1% in your cell culture. This may require preparing a more concentrated stock solution.

Quantitative Data

Currently, there is a lack of publicly available, specific IC50 values for this compound in various cell lines. The cytotoxicity is highly dependent on the cell type, concentration, and incubation time. However, based on data for its components, the following table provides an estimated cytotoxic potential. Researchers must determine the precise IC50 for their specific cell line and experimental conditions.

ComponentCell LineAssayReported IC50 / Concentration for Effect
Dodecanoic AcidHepa 1-6 (Liver Cancer)Cell Viability~0.5 mM resulted in decreased cell viability
NBD-containing compoundsVarious Cancer Cell LinesMTT AssayIC50 values can range from low to high µM, depending on the specific structure

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted to account for the fluorescent properties of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm and 630 nm (for background)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same percentage of DMSO as the highest concentration of the compound) and a "no-treatment" control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. It is also advisable to measure the absorbance at 630 nm as a background reference.

  • Data Analysis: Subtract the 630 nm absorbance from the 570 nm absorbance. Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide)

Materials:

  • This compound

  • Anhydrous DMSO

  • 6-well cell culture plates

  • Appropriate cell line and culture medium

  • Annexin V-APC/Cy7 (or another far-red fluorophore) and Propidium Iodide (PI) staining kit

  • Flow cytometer with appropriate lasers and filters

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-APC/Cy7 and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use appropriate compensation controls to account for the spectral overlap between NBD (FITC/GFP channel) and PI (PE/PE-Texas Red channel). The Annexin V signal should be in a separate far-red channel (e.g., APC or Cy7) to minimize spectral overlap with NBD.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare NBD-dodecanoic acid N-succinimidyl ester stock (in DMSO) treat_cells Treat cells with serial dilutions prep_compound->treat_cells seed_cells Seed cells in multi-well plate seed_cells->treat_cells incubate Incubate for desired time (e.g., 24h, 48h) treat_cells->incubate add_reagent Add viability/cytotoxicity reagent (e.g., MTT, Annexin V/PI) incubate->add_reagent measure Measure signal (Absorbance/Fluorescence) add_reagent->measure analyze_data Analyze data and determine IC50 measure->analyze_data

Caption: General experimental workflow for assessing cell viability/cytotoxicity.

troubleshooting_logic start Inconsistent Cytotoxicity Results? check_hydrolysis Is the NHS ester hydrolyzing? start->check_hydrolysis prepare_fresh Action: Prepare fresh dilutions immediately before use. check_hydrolysis->prepare_fresh Yes check_aggregation Is the compound aggregating? check_hydrolysis->check_aggregation No use_bsa Action: Use fatty acid-free BSA as a carrier. check_aggregation->use_bsa Yes check_solvent Is the solvent concentration too high? check_aggregation->check_solvent No lower_dmso Action: Keep final DMSO concentration <0.1%. check_solvent->lower_dmso Yes

Caption: Troubleshooting logic for inconsistent cytotoxicity results.

signaling_pathway compound NBD Dodecanoic Acid N-Succinimidyl Ester membrane Cell Membrane Integration compound->membrane ros Increased ROS Production membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: Postulated signaling pathway for cytotoxicity.

References

Preventing non-specific binding of NBD dodecanoic acid N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the use of NBD dodecanoic acid N-succinimidyl ester, with a focus on preventing non-specific binding in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent labeling reagent. It consists of three key components:

  • NBD (Nitrobenzoxadiazole): A small, environmentally sensitive fluorophore.

  • Dodecanoic acid: A 12-carbon fatty acid chain, which imparts lipophilic (fat-loving) properties to the molecule.[1][2]

  • N-succinimidyl (NHS) ester: A reactive group that specifically forms covalent bonds with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3]

This structure makes it ideal for fluorescently labeling proteins and other biomolecules, particularly in studies involving membranes and lipid-protein interactions.

Q2: What is non-specific binding and why is it a problem with this probe?

Q3: What are the main causes of non-specific binding with this probe?

The primary causes of non-specific binding for a lipophilic, amine-reactive probe like this one are:

  • Hydrophobic Interactions: The long dodecanoic acid tail can non-specifically insert into and associate with cellular membranes and other hydrophobic regions.[5]

  • Probe Aggregation: At high concentrations, the hydrophobic nature of the molecule can cause it to form aggregates, which can then bind indiscriminately to cell surfaces.[4]

  • Hydrolysis of the NHS Ester: The NHS ester is sensitive to water and can be hydrolyzed, leaving a non-reactive carboxylic acid. While this hydrolyzed form won't covalently bind to amines, it can still contribute to background fluorescence through non-specific hydrophobic interactions.[6]

  • Suboptimal Reaction Conditions: Incorrect pH, buffer choice, or incubation times can lead to inefficient specific labeling and increased non-specific interactions.

  • Inadequate Washing and Blocking: Failure to remove unbound probe and block non-specific binding sites will result in a poor signal-to-noise ratio.[4]

Troubleshooting Guide: Minimizing Non-Specific Binding

This section provides a systematic approach to troubleshooting and optimizing your labeling experiments to reduce non-specific binding.

Problem: High Background Fluorescence

High background fluorescence is the most common indicator of non-specific binding. Here are the potential causes and solutions:

Potential Cause Recommended Solution
Excessive Probe Concentration Titrate the concentration of this compound to find the lowest effective concentration that provides a good signal. Start with a lower concentration and incrementally increase it.
Inadequate Blocking Prior to labeling, incubate your cells or tissue with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from a species unrelated to your primary antibody (if applicable).[7][8]
Insufficient Washing Increase the number and duration of wash steps after the labeling reaction to ensure all unbound probe is removed. The inclusion of a low concentration of a mild, non-ionic detergent like Tween-20 in the wash buffer can sometimes help, but should be used with caution as it can also disrupt membranes.[9][10]
Probe Aggregation Prepare the probe stock solution in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use. When adding to your aqueous reaction buffer, ensure rapid and thorough mixing to prevent precipitation.[11]
Hydrolyzed Probe Always use a fresh solution of the NHS ester. Avoid repeated freeze-thaw cycles of the stock solution. Ensure your reaction buffer is free of primary amines and at the optimal pH immediately before adding the probe.[12]
Problem: Weak Specific Signal

A weak specific signal can be as problematic as high background. Here are some common causes and solutions:

Potential Cause Recommended Solution
Suboptimal pH of Reaction Buffer The reaction of the NHS ester with primary amines is highly pH-dependent. The optimal pH is typically between 8.0 and 9.0.[3] Below this range, the primary amines are protonated and less reactive. Above this range, hydrolysis of the NHS ester is rapid.[6][13]
Incompatible Buffer Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target for reaction with the NHS ester.[6] Use buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate.
Inactive NHS Ester The NHS ester is moisture-sensitive. Store the solid reagent desiccated and allow it to warm to room temperature before opening to prevent condensation.[12]
Short Incubation Time Ensure the incubation time is sufficient for the labeling reaction to proceed. Typical incubation times are 1-4 hours at room temperature or overnight at 4°C.

Quantitative Data Summary

The efficiency of the labeling reaction is a balance between the reaction with the target amine and the hydrolysis of the NHS ester. This balance is critically dependent on the pH of the reaction buffer.

Table 1: Impact of pH on the Stability of NHS Esters

pHTemperature (°C)Approximate Half-life of NHS Ester
7.044-5 hours
8.041 hour
8.6410 minutes

Data compiled from multiple sources for general NHS esters and may vary for this compound.[6][13]

Table 2: Qualitative Impact of Optimization Strategies on Signal-to-Noise Ratio (SNR)

Optimization StrategyExpected Impact on SignalExpected Impact on BackgroundOverall Expected Impact on SNR
Decrease Probe Concentration May decreaseSignificant decreaseIncrease
Increase Washing Steps No changeDecreaseIncrease
Implement Blocking Step No changeDecreaseIncrease
Optimize pH to 8.0-8.5 IncreaseNo direct impactIncrease
Use Freshly Prepared Probe IncreaseDecrease (less hydrolyzed probe)Increase

Experimental Protocols

Protocol 1: Labeling of Proteins in Solution

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange into the Reaction Buffer.

  • Prepare the Probe Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted probe and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Labeling of Live Adherent Cells

This protocol is a starting point for labeling the surface proteins of live adherent cells.

Materials:

  • Adherent cells cultured in a suitable vessel

  • This compound

  • Anhydrous DMSO

  • Labeling Buffer: PBS, pH 8.0

  • Wash Buffer: PBS, pH 7.4

  • Cell culture medium

Procedure:

  • Prepare Cells: Wash the adherent cells twice with warm PBS (pH 7.4).

  • Prepare Probe Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute this stock solution in warm Labeling Buffer (PBS, pH 8.0) to a final working concentration of 1-10 µM.

  • Labeling: Remove the final wash and add the probe-containing Labeling Buffer to the cells, ensuring the entire surface is covered. Incubate for 5-15 minutes at 37°C, protected from light.

  • Washing: Aspirate the labeling solution and wash the cells three to five times with warm Wash Buffer (PBS, pH 7.4) to remove all unbound probe.

  • Imaging/Analysis: After the final wash, add fresh, warm cell culture medium. The cells are now ready for fluorescence microscopy or other analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) mix Mix Probe and Protein prep_protein->mix prep_probe Dissolve NBD-NHS Ester in Anhydrous DMSO prep_probe->mix incubate Incubate (1-2h, RT) mix->incubate quench Quench with Tris Buffer incubate->quench purify Purify via Desalting Column quench->purify analyze Analyze Labeled Protein purify->analyze

Caption: Workflow for labeling proteins with this compound.

non_specific_binding_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal? cause1 Probe Concentration Too High start->cause1 cause2 Inadequate Washing start->cause2 cause3 No Blocking Step start->cause3 cause4 Probe Aggregation start->cause4 sol1 Titrate Probe Concentration cause1->sol1 sol2 Increase Wash Steps/Duration cause2->sol2 sol3 Add a Blocking Step (e.g., BSA) cause3->sol3 sol4 Prepare Fresh Probe Solution cause4->sol4 end_node Improved Signal-to-Noise sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting logic for high background fluorescence.

References

NBD dodecanoic acid N-succinimidyl ester signal-to-noise ratio improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NBD dodecanoic acid N-succinimidyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when using this versatile fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a fluorescent labeling reagent.[1] It consists of three key components:

  • NBD (7-nitro-2,1,3-benzoxadiazole): A fluorescent group that is highly sensitive to the polarity of its environment.[2][3] It exhibits weak fluorescence in aqueous (polar) environments and becomes brightly fluorescent in nonpolar (hydrophobic) media.[2]

  • Dodecanoic acid: A twelve-carbon fatty acid chain that provides a lipophilic backbone, making it suitable for investigating lipid-protein interactions and membrane dynamics.[1]

  • N-succinimidyl ester (NSE/HSE): A reactive group that readily forms stable covalent bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.[1]

Q2: What are the primary applications of this probe?

A2: This probe is widely used in various research areas, including:

  • Probing the ligand binding sites of fatty acid and sterol carrier proteins.[4]

  • Investigating lipolysis processes.[4]

  • Studying membrane dynamics and lipid-protein interactions.[1]

  • Tracking the distribution and interaction of drug molecules in drug delivery systems.[1]

  • Site-specific labeling of proteins and other biomolecules containing primary amines.[3]

Q3: What are the spectral properties of the NBD fluorophore?

A3: The NBD fluorophore has excitation and emission wavelengths that are ideal for many standard fluorescence microscopy setups. The fluorescence intensity is known to be highly sensitive to the solvent environment.[5]

PropertyWavelength/ValueSource
Excitation Maximum~466 - 475 nm[1]
Emission Maximum~530 - 559 nm[2]
Environment SensitivityFluorescence intensity significantly decreases in aqueous solutions.[2][5]

Q4: How should I store this compound?

A4: For long-term storage, the compound should be stored at -20°C under desiccating conditions. When stored properly, it is stable for at least two years.[4]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio is a common issue in fluorescence experiments and can be caused by either a weak signal or high background.[6] The following guide addresses specific problems you may encounter.

Problem 1: Weak or No Fluorescent Signal

A weak signal can result from inefficient labeling, degradation of the probe, or improper imaging settings.[6]

Q5: My fluorescent signal is very low. What are the possible causes and solutions?

A5: Several factors can contribute to a low signal. The table below summarizes potential causes and recommended actions.

Potential CauseRecommended SolutionCitation
Suboptimal Reaction pH The N-succinimidyl ester group reacts most efficiently with primary amines at a mildly alkaline pH of 8.0–9.0. Ensure your reaction buffer is within this range.[1]
Incorrect Buffer Choice Amine-containing buffers (e.g., Tris) will compete with your target molecule for reaction with the probe. Use an amine-free buffer such as 0.1 M sodium bicarbonate or HEPES.[1]
Probe Degradation The succinimidyl ester is susceptible to hydrolysis. Prepare stock solutions in anhydrous DMSO and use them promptly. Avoid repeated freeze-thaw cycles.[5]
Insufficient Incubation Allow the labeling reaction to proceed for 1–4 hours at room temperature or 4°C. Optimize the incubation time for your specific target.[1]
Low Probe Concentration The molar ratio of probe to target molecule is critical. Try increasing the concentration of the NBD probe.[6]
Photobleaching NBD is moderately photostable.[2] To minimize photobleaching, reduce the excitation light intensity, decrease exposure time, and use an anti-fade mounting medium if applicable.[7]
Fluorophore Saturation Using excessive excitation intensity can lead to fluorophore saturation, where fluorescence emission no longer increases linearly with excitation power. Reduce the excitation intensity to avoid this effect.[7]

Problem 2: High Background Fluorescence

High background noise can obscure your signal and reduce image contrast.[8] Common sources include non-specific probe binding, sample autofluorescence, and excess unbound probe.[6]

Q6: How can I reduce high background fluorescence in my images?

A6: Reducing background is crucial for achieving a high signal-to-noise ratio.[9][10]

Potential CauseRecommended SolutionCitation
Excess Unbound Probe Unreacted probe will contribute to background fluorescence. Purify the labeled conjugate using methods like gel filtration or dialysis to thoroughly remove all unbound dye. Increase the number and duration of washing steps.[1][11]
Non-specific Binding The hydrophobic NBD moiety can bind non-specifically to cellular components. Incubate your sample with a blocking agent, such as Bovine Serum Albumin (BSA), prior to labeling to saturate non-specific binding sites.[6]
Sample Autofluorescence Biological samples often exhibit natural fluorescence. To correct for this, acquire an image of an unlabeled control sample using the same imaging parameters and subtract this background from your experimental images.[11]
Contaminated Reagents Buffers and other solutions can sometimes be a source of fluorescent contaminants. Use high-purity, sterile-filtered reagents.[11]
Improper Filter Selection Ensure your microscope's excitation and emission filters are well-matched to the spectral profile of NBD to avoid bleed-through from other light sources or autofluorescence. Adding secondary filters can sometimes improve the S/N ratio by over 3-fold.[9]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general workflow for labeling a protein with a primary amine.

  • Reagent Preparation:

    • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • NBD Probe Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the NBD probe stock solution to the protein solution. A common starting point is a 10-fold molar excess of the dye. The optimal ratio should be determined experimentally.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 4°C, protected from light.[1]

  • Purification of Labeled Protein:

    • Separate the labeled protein from the unreacted dye. This is a critical step for reducing background fluorescence.[1]

    • Use a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).

    • The labeled protein will typically elute first, while the smaller, unbound dye molecules are retained longer.

  • Characterization (Optional):

    • Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the NBD dye (at ~470 nm).

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~470 nm, Emission: ~540 nm).

    • Acquire images from a negative control (unlabeled sample) to assess autofluorescence.[11]

Visual Guides and Workflows

The following diagrams illustrate key processes and decision-making steps for using this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_reagent Prepare Reagents (Amine-free buffer, pH 8.0-9.0) mix Mix Probe and Target Molecule prep_reagent->mix prep_probe Prepare Probe Stock (Anhydrous DMSO) prep_probe->mix incubate Incubate (1-4h, RT or 4°C) Protect from Light mix->incubate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify image Fluorescence Imaging purify->image

Caption: Experimental workflow for labeling with this compound.

G start Low Signal-to-Noise Ratio check_signal Is the signal weak? start->check_signal check_bg Is the background high? check_signal->check_bg No signal_actions Increase Signal: - Check pH & Buffer - Optimize Probe Conc. - Check Probe Integrity - Minimize Photobleaching check_signal->signal_actions Yes bg_actions Decrease Background: - Improve Purification/Washing - Use Blocking Agents (BSA) - Correct for Autofluorescence - Check Filters check_bg->bg_actions Yes end Improved S/N Ratio check_bg->end No signal_actions->check_bg bg_actions->end

Caption: Troubleshooting decision tree for improving the signal-to-noise ratio.

References

Long-term imaging stability of NBD dodecanoic acid N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NBD dodecanoic acid N-succinimidyl ester for long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound to ensure its long-term stability?

A1: To maintain the reactivity and integrity of this compound, it is crucial to store the lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis of the succinimidyl ester.[1][2] Before use, allow the container to equilibrate to room temperature to avoid condensation. For preparing stock solutions, reconstitute the compound in anhydrous DMSO, and it is advisable to aliquot the solution to minimize freeze-thaw cycles.[1] If stored for an extended period (over 6 months), it is recommended to monitor the purity via TLC or NMR.[1]

Q2: What are the key spectral properties of this compound?

A2: The fluorescence characteristics of this compound are sensitive to the environment.[3] Key spectral properties are summarized in the table below.

PropertyValueSolvent/Environment
Excitation Maximum (λex)~466 nmMethanol[1]
Emission Maximum (λem)~530 nmMethanol[1]
Quantum Yield (Φ)0.12 - 0.26Dependent on the lipid environment[1]

Q3: How does this compound label molecules?

A3: The labeling mechanism involves the N-succinimidyl ester (NHS ester) group reacting with primary amines on target biomolecules.[1] This reaction forms a stable, covalent amide bond, attaching the NBD fluorophore to the molecule of interest.[1] The dodecanoic acid chain, a lipophilic tail, facilitates the probe's integration into lipid membranes.[1]

Troubleshooting Guide

Problem 1: Low or No Fluorescent Signal After Labeling

Possible CauseSuggested Solution
Hydrolysis of NHS Ester: The N-succinimidyl ester is moisture-sensitive and can hydrolyze, rendering it unable to react with amines.Ensure the compound is stored in a desiccated environment at -20°C.[1] Use anhydrous DMSO to prepare stock solutions.[1] Allow the vial to warm to room temperature before opening to prevent condensation.
Low Labeling Efficiency: The concentration of the probe or the target molecule may be too low, or the reaction conditions may be suboptimal.Optimize the molar ratio of the probe to the target molecule. Ensure the pH of the reaction buffer is in the optimal range for NHS ester reactions (typically pH 7.5-8.5). Increase the incubation time or temperature, monitoring for potential sample degradation.
Poor Solubility: The probe may not be fully dissolved in the aqueous labeling buffer.Pre-dissolve the compound in a small amount of anhydrous DMSO before adding it to the aqueous reaction buffer.[1] The final DMSO concentration should be kept low (typically <10%) to avoid affecting the biological sample.
Incorrect Filter Sets: The excitation and emission filters on the microscope may not be appropriate for the NBD fluorophore.Use a filter set that is optimized for the excitation and emission maxima of NBD (Ex: ~466 nm, Em: ~530 nm).

Problem 2: Rapid Photobleaching During Long-Term Imaging

Possible CauseSuggested Solution
Excessive Light Exposure: Continuous high-intensity illumination will accelerate the photobleaching of the NBD fluorophore.Reduce the illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[1] Minimize the exposure time for each image acquisition.[1] For time-lapse imaging, increase the interval between acquisitions to allow for potential fluorophore recovery.[1]
Presence of Molecular Oxygen: Oxygen can contribute to the formation of reactive species that lead to photobleaching.[4]Use a commercial antifade mounting medium or add antifade reagents such as n-propyl gallate (nPG) or ascorbic acid (AA) to your imaging buffer.[1][4]
Inherent Photostability of NBD: The NBD fluorophore has moderate photostability compared to some other dyes.For very long-term experiments, consider using more photostable dyes as an alternative or for comparative analysis.[1]

Problem 3: High Background Fluorescence or Non-Specific Staining

Possible CauseSuggested Solution
Excess Unbound Probe: Residual, unreacted probe will contribute to background fluorescence.After the labeling reaction, remove the unbound probe by dialysis, gel filtration, or repeated washing of the cells or tissue. For cellular imaging, a back-exchange with bovine serum albumin (BSA) can help remove non-internalized probe from the plasma membrane.[5]
Hydrophobic Interactions: The lipophilic dodecanoic acid chain can cause non-specific binding to hydrophobic regions of cells or other molecules.Include a blocking agent, such as BSA, in your staining and washing buffers. Optimize the concentration of the probe to the lowest effective concentration.
Autofluorescence: Biological samples can exhibit natural fluorescence.Image an unstained control sample under the same conditions to assess the level of autofluorescence. If significant, consider using spectral unmixing techniques if your imaging system supports it.

Experimental Protocols

Protocol 1: General Protein Labeling
  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the NBD-ester stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the NBD fluorophore (at ~466 nm).

Protocol 2: Live-Cell Imaging
  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Labeling Solution Preparation:

    • Dilute the this compound stock solution (in DMSO) into a serum-free cell culture medium or an appropriate buffer (e.g., HBSS) to the final desired concentration (typically in the low micromolar range).

  • Cell Labeling:

    • Wash the cells once with the serum-free medium or buffer.

    • Incubate the cells with the labeling solution for 15-60 minutes at 37°C. The optimal time and concentration should be determined empirically.

  • Washing:

    • Remove the labeling solution and wash the cells two to three times with fresh, pre-warmed medium or buffer to remove the unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore.

    • For long-term imaging, maintain the cells in a stage-top incubator to control temperature, humidity, and CO2 levels. Use minimal light exposure and consider using an antifade reagent in the imaging medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification / Washing cluster_analysis Analysis reagent_prep Prepare NBD-Ester Stock in DMSO reaction Incubate Sample with NBD-Ester reagent_prep->reaction sample_prep Prepare Protein or Cell Sample sample_prep->reaction purify Remove Unbound Probe reaction->purify image Fluorescence Imaging purify->image

Caption: General experimental workflow for labeling and imaging with this compound.

troubleshooting_logic start Start Imaging check_signal Is Fluorescent Signal Adequate? start->check_signal check_bleaching Is Photobleaching Rapid? check_signal->check_bleaching Yes no_signal Troubleshoot: - NHS Ester Hydrolysis - Low Labeling Efficiency - Incorrect Filters check_signal->no_signal No check_background Is Background High? check_bleaching->check_background No bleaching_issue Troubleshoot: - Reduce Light Exposure - Use Antifade Reagents check_bleaching->bleaching_issue Yes background_issue Troubleshoot: - Improve Washing Steps - Use Blocking Agents - Check Autofluorescence check_background->background_issue Yes good_imaging Proceed with Long-Term Imaging check_background->good_imaging No

Caption: A logical flowchart for troubleshooting common issues during long-term imaging experiments.

References

Validation & Comparative

A Researcher's Guide to Fluorescent Fatty Acid Analogs: NBD Dodecanoic Acid N-Succinimidyl Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, biochemistry, and drug development, fluorescently labeled fatty acids are indispensable tools for visualizing and quantifying lipid uptake, trafficking, and metabolism in real-time.[] Among these, NBD (Nitrobenzoxadiazole) dodecanoic acid N-succinimidyl ester stands out for its specific chemical reactivity, allowing for the covalent labeling of proteins and other amine-containing molecules.[2] This guide provides an objective comparison of this probe with other common fluorescent fatty acid analogs, supported by experimental data and detailed protocols to aid in experimental design.

Overview of NBD Dodecanoic Acid N-Succinimidyl Ester

This compound is a derivative of dodecanoic acid (a 12-carbon saturated fatty acid) that is functionalized with two key groups: the NBD fluorophore and a succinimidyl ester (NHS ester).

  • NBD Fluorophore : This small, environmentally sensitive fluorophore exhibits fluorescence with excitation around 466 nm and emission near 530 nm in methanol.[2][3][4] Its fluorescence is sensitive to the polarity of its environment, which can be leveraged to study binding events.[2]

  • N-Succinimidyl Ester (NHS Ester) : This reactive group readily forms stable, covalent amide bonds with primary amino groups, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.[2][5] This makes the molecule ideal for creating custom fluorescently labeled proteins or other biomolecules to track their interaction with fatty acid metabolic pathways.

The primary mechanism of action involves the reaction of the succinimidyl ester with a nucleophilic amine on a target molecule, resulting in the stable attachment of the NBD-labeled fatty acid chain.[2]

Comparative Analysis of Fluorescent Fatty Acid Analogs

While the NHS ester form of NBD dodecanoic acid is used for labeling, the resulting NBD-dodecanoic acid can be compared to other fatty acid analogs that are used directly in cellular assays. The most common alternatives include analogs based on the BODIPY (boron-dipyrromethene), Pyrene, and Dansyl fluorophores.[6][7]

Quantitative Performance Comparison

The selection of a fluorescent analog often depends on the specific experimental requirements, such as the imaging modality, the biological question, and the need for photostability or brightness. BODIPY-based probes are often considered the premier choice for direct imaging studies due to their superior fluorescence properties.[]

FeatureNBD (Nitrobenzoxadiazole)BODIPY (Boron-dipyrromethene)Pyrene
Excitation (nm) ~466[2][4]~503 (BODIPY FL)[7]~340[7]
Emission (nm) ~530[2][4]~512 (BODIPY FL)[7]Monomer: ~375, Excimer: ~470[7]
Quantum Yield Moderate (0.12-0.26, lipid dependent)[2]High[]High (Monomer)
Photostability ModerateExcellent[]Good
Key Advantages Small size, environmentally sensitive fluorescence.[2] NHS ester form allows covalent labeling.Bright, highly photostable, pH-insensitive, sharp emission peaks.[][7]Exhibits concentration-dependent excimer formation, useful for studying membrane dynamics.[7]
Considerations Lower quantum yield and photostability compared to BODIPY.[7]Can form aggregates at high concentrations, leading to spectral shifts.[8]UV excitation can cause photodamage and autofluorescence in live cells.[7]

Experimental Protocols and Visualizations

Below are detailed protocols for two key applications involving these probes: covalent protein labeling and cellular fatty acid uptake assays.

Protocol 1: Covalent Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein with primary amines using an NHS ester-functionalized dye.

Methodology:

  • Protein Preparation : Dissolve the target protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of ~8.3.[5][9] A typical protein concentration is 1-5 mg/mL. Ensure the buffer is free of contaminants like Tris or amino acids, which will compete for the labeling reaction.[9]

  • Dye Preparation : Allow the vial of this compound to warm to room temperature. Prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF immediately before use.[5][9]

  • Labeling Reaction : While gently stirring the protein solution, add the dye stock solution dropwise to achieve a desired molar excess of dye to protein (commonly between 5:1 to 15:1).[5][9]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light.[9] For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-24 hours).[10]

  • Quenching : Add an amine-containing buffer, such as 1 M Tris or glycine, to quench any unreacted NHS ester.[2]

  • Purification : Remove the unreacted dye and byproducts from the labeled protein using a size-exclusion chromatography or dialysis column equilibrated with a suitable storage buffer (e.g., PBS).[9][10]

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification p1 Prepare Protein in Amine-Free Buffer (pH 8.3) r1 Add Dye to Protein (Molar Excess) p1->r1 p2 Dissolve NBD-NHS Ester in Anhydrous DMSO p2->r1 r2 Incubate 1-2h (Room Temp, Dark) r1->r2 r3 Quench Reaction (e.g., Tris Buffer) r2->r3 f1 Separate Labeled Protein (e.g., Size-Exclusion Chromatography) r3->f1 f2 Collect Purified Fluorescent Protein f1->f2

Workflow for protein labeling with NBD-dodecanoic acid N-succinimidyl ester.
Protocol 2: Cellular Fatty Acid Uptake Assay

This protocol provides a generalized method for measuring the uptake of fluorescent fatty acid analogs (like BODIPY-C12 or NBD-C12) into cultured cells.

Methodology:

  • Cell Plating : Plate cells in a suitable format (e.g., a 96-well black, clear-bottom plate) and allow them to adhere for several hours or overnight.[11]

  • Serum Starvation : Remove the growth medium and wash the cells with a serum-free medium. Incubate the cells in serum-free medium for at least 1 hour to reduce background from serum-derived fatty acids.[12][13]

  • Compound Treatment (Optional) : If screening for inhibitors or activators, add the test compounds to the cells and incubate for the desired period.[11][12]

  • Preparation of Dye-Loading Solution : Prepare a working solution of the fluorescent fatty acid analog in an appropriate assay buffer (e.g., HBSS).[12] The fatty acid is often complexed with fatty acid-free BSA to improve solubility and mimic physiological conditions.

  • Uptake Measurement : Add the dye-loading solution to the cells. Immediately begin measuring the fluorescence intensity using a fluorescence microplate reader in bottom-read mode.[12][13] For kinetic analysis, take readings at regular intervals (e.g., every 30-60 seconds) for 30-60 minutes.[12][13] For an endpoint assay, incubate for a fixed time (e.g., 60 minutes) before reading.[12]

    • Recommended Filter Sets :

      • NBD analogs: Excitation ~485 nm / Emission ~515 nm[12][13]

      • BODIPY FL analogs: Excitation ~485 nm / Emission ~515 nm[13]

  • Data Analysis : Normalize the fluorescence signal to a cell-free blank well. Compare the rate of uptake or total fluorescence between different experimental conditions.

G cluster_cell Adherent Cell cytosol Cytosol ld Lipid Droplet cytosol->ld Esterification (Storage as TG, CE) mito Mitochondrion cytosol->mito β-Oxidation (Energy Production) extracellular Extracellular Space transporter Fatty Acid Transporter (e.g., CD36) probe Fluorescent FA (e.g., BODIPY-C12) probe->transporter Uptake fabp FABP transporter->fabp Transport

Cellular uptake and metabolic fate of a fluorescent fatty acid analog.

Conclusion

The choice between this compound and other fluorescent fatty acid analogs is dictated by the experimental goal.

  • For covalently labeling proteins or other biomolecules to create specific probes, This compound is an excellent choice due to its reactive NHS ester group.[2]

  • For live-cell imaging of fatty acid uptake and trafficking , BODIPY-based analogs are generally superior due to their high fluorescence quantum yield, photostability, and minimal perturbation to biological processes.[][7]

  • For specialized applications studying membrane microdomains or lipid-lipid interactions , Pyrene-based analogs offer the unique capability of excimer formation.[7]

By understanding the distinct properties of each class of fluorescent probe and employing optimized experimental protocols, researchers can effectively investigate the complex roles of fatty acids in health and disease.

References

A Head-to-Head Comparison: NBD Dodecanoic Acid N-succinimidyl Ester vs. BODIPY-Labeled Fatty Acids for Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent lipid probes, the choice between classic and contemporary dyes is critical. This guide provides an objective, data-driven comparison of the widely-used NBD dodecanoic acid N-succinimidyl ester and the increasingly popular BODIPY-labeled fatty acids, focusing on their performance in cellular and biochemical assays.

This comprehensive analysis delves into the key photophysical properties, experimental handling, and metabolic considerations of these fluorescent fatty acid analogs. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to equip researchers with the necessary information to select the optimal probe for their specific experimental needs.

At a Glance: Key Performance Indicators

The selection of a fluorescent probe hinges on its photophysical characteristics, which directly impact signal brightness, stability, and the quality of experimental data. Below is a summary of the key performance indicators for NBD dodecanoic acid and a representative green-fluorescent BODIPY fatty acid analog, BODIPY FL C12.

PropertyNBD Dodecanoic AcidBODIPY FL C12
Excitation Maximum (nm) ~466[1]~502-505[2][3]
Emission Maximum (nm) ~530-536[1]~510-512[2][3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~25,000[1]>80,000[3][4]
Fluorescence Quantum Yield (Φ) 0.12–0.32 (environment-dependent)[1]~0.9–1.0[3][4]
Photostability Moderate[5]High[4][5]
Environmental Sensitivity High (fluorescence is sensitive to solvent polarity)Low (fluorescence is relatively insensitive to solvent polarity and pH)[2][6]
Molecular Weight of Fluorophore Core Relatively smallRelatively small[4]

In-Depth Analysis: Performance and Applications

NBD (Nitrobenzoxadiazole) has been a long-standing fluorescent probe in lipid research. Its fluorescence is highly sensitive to the polarity of its environment, which can be advantageous for studying changes in membrane properties. However, this sensitivity can also lead to variability in signal intensity. The primary drawbacks of NBD-labeled probes are their moderate quantum yield and photostability, which can limit their use in long-term imaging experiments.[5]

BODIPY (Boron-dipyrromethene) dyes have emerged as a superior alternative for many applications. They are characterized by their high molar extinction coefficients and exceptionally high quantum yields, often approaching 1.0, which results in brighter fluorescent signals.[3][4] Critically, BODIPY dyes are significantly more photostable than NBD, making them ideal for time-lapse microscopy and other applications requiring prolonged light exposure.[5][7][8] Furthermore, their fluorescence is largely insensitive to the polarity and pH of their environment, leading to more stable and reproducible measurements.[2][6]

Experimental Considerations: A Comparative Workflow

The following diagram illustrates a typical experimental workflow for a cellular fatty acid uptake assay, highlighting the key steps and considerations when using either this compound or a BODIPY-labeled fatty acid.

G cluster_0 Probe Preparation cluster_1 Cellular Labeling cluster_2 Washing and Fixation cluster_3 Data Acquisition P1 Dissolve NBD-dodecanoic acid N-succinimidyl ester in DMSO/DMF L1 Incubate cells with NBD-fatty acid (e.g., 30-60 min at 37°C) P1->L1 P2 Dissolve BODIPY-labeled fatty acid in DMSO/DMF L2 Incubate cells with BODIPY-fatty acid (e.g., 15-30 min at 37°C) P2->L2 W1 Wash cells with PBS or serum-free media L1->W1 L2->W1 F1 Fix cells with paraformaldehyde (optional) W1->F1 D1 Fluorescence Microscopy (e.g., Ex/Em ~466/530 nm for NBD) F1->D1 NBD D2 Flow Cytometry F1->D2 D3 Plate Reader Assay F1->D3 D4 Fluorescence Microscopy (e.g., Ex/Em ~503/512 nm for BODIPY FL) F1->D4 BODIPY

Caption: Comparative workflow for fatty acid uptake assays.

Detailed Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating this compound to a protein with primary amine groups.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, exchange it with the labeling buffer.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

Protocol 2: Cellular Fatty Acid Uptake Assay using BODIPY FL C12

This protocol provides a method for measuring the uptake of a BODIPY-labeled fatty acid into cultured cells using fluorescence microscopy or a plate reader.

Materials:

  • BODIPY FL C12

  • DMSO

  • Cultured cells (e.g., 3T3-L1 adipocytes) seeded in a suitable format (e.g., 96-well black, clear-bottom plate)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Optional: Quenching solution to reduce extracellular fluorescence

Procedure:

  • Prepare BODIPY FL C12 Working Solution: Prepare a stock solution of BODIPY FL C12 in DMSO. On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentration (e.g., 1-5 µM).

  • Cell Preparation: Culture cells to the desired confluency. On the day of the assay, wash the cells once with warm serum-free medium.

  • Labeling: Add the BODIPY FL C12 working solution to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Washing: Remove the labeling solution and wash the cells two to three times with PBS to remove any unbound probe.

  • Data Acquisition:

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for BODIPY FL (e.g., excitation ~488 nm, emission ~515 nm).

    • Plate Reader: Measure the fluorescence intensity from the bottom of the wells using appropriate excitation and emission wavelengths.[9]

Metabolic Fate of Fluorescent Fatty Acid Analogs

An important consideration when using fluorescently labeled fatty acids is their metabolic fate within the cell, as this can influence the interpretation of experimental results.

NBD-labeled fatty acids can be metabolized by cells, but their processing may differ from that of their natural counterparts. The polar NBD group can alter the fatty acid's interaction with enzymes and transporters. In some cases, NBD-labeled lipids have been shown to be actively metabolized by phospholipases.[4]

BODIPY-labeled fatty acids , on the other hand, are often reported to be metabolized in a manner more similar to endogenous fatty acids.[10] For example, BODIPY FL C12 has been shown to be incorporated into neutral lipids and phospholipids.[10] However, it is important to note that the presence of the BODIPY fluorophore can still influence metabolic processes, and experimental validation is recommended for specific cellular systems.

Signaling Pathways and Logical Relationships

The uptake and trafficking of fatty acids are crucial components of numerous cellular signaling pathways. Fluorescent fatty acid analogs are instrumental in dissecting these pathways. The diagram below illustrates the general pathway of fatty acid uptake and its subsequent metabolic fates, which can be investigated using these probes.

G cluster_0 Cellular Fatty Acid Trafficking FA_uptake Fatty Acid Uptake (via Transporters) Cytosolic_FA Cytosolic Fatty Acid Pool FA_uptake->Cytosolic_FA Mitochondria Mitochondria (Beta-oxidation) Cytosolic_FA->Mitochondria Energy Production ER Endoplasmic Reticulum (Esterification) Cytosolic_FA->ER Lipid Synthesis Lipid_Droplets Lipid Droplets (Storage) ER->Lipid_Droplets Storage

Caption: Fatty acid uptake and metabolic pathways.

Conclusion

Both this compound and BODIPY-labeled fatty acids are valuable tools for lipid research. However, for most applications, particularly those involving fluorescence microscopy and quantitative analysis, BODIPY-labeled fatty acids offer significant advantages due to their superior brightness, photostability, and environmental insensitivity.

The choice of probe will ultimately depend on the specific experimental goals. For researchers requiring high sensitivity, photostability for long-term imaging, and robust quantitative data, BODIPY-labeled fatty acids are the recommended choice. NBD-based probes may still be suitable for certain applications, particularly those leveraging their environmental sensitivity to probe membrane characteristics. This guide provides the foundational data and protocols to enable an informed decision for your research needs.

References

Validating the Specificity of NBD Dodecanoic Acid N-Succinimidyl Ester Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise and specific labeling of target molecules is paramount. This guide provides a comprehensive comparison of NBD dodecanoic acid N-succinimidyl ester (NBD-C12-NHS) with alternative fluorescent probes and outlines key experimental protocols to validate labeling specificity.

NBD-C12-NHS is a widely utilized amine-reactive fluorescent probe for tagging proteins and other biomolecules. Its utility stems from the N-hydroxysuccinimide (NHS) ester group, which forms a stable covalent amide bond with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues. The attached nitrobenzoxadiazole (NBD) fluorophore allows for visualization and tracking of the labeled molecule. However, the reactivity of the NHS ester is not entirely specific to primary amines, and potential off-target labeling can compromise experimental results. This guide details methods to assess and validate the specificity of NBD-C12-NHS labeling.

Comparison with Alternative Probes

A key alternative to NBD-based probes are those utilizing BODIPY dyes. BODIPY FL-NHS ester, for instance, offers several advantages over its NBD counterpart.

FeatureNBD-C12-NHSBODIPY FL-NHSRationale & References
Primary Target Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Both probes utilize the same NHS ester chemistry for amine reactivity.
Potential Off-Targets Serine, Threonine, TyrosineSerine, Threonine, TyrosineThe NHS ester moiety can react with other nucleophilic amino acid residues, a reaction that is pH-dependent.
Photostability ModerateHighBODIPY dyes are known to be significantly more photostable than NBD, allowing for longer and more intense imaging without signal loss.[1]
Fluorescence Quantum Yield ModerateHighBODIPY FL exhibits a higher fluorescence quantum yield, resulting in a brighter signal.[1]
Environmental Sensitivity Sensitive to solvent polarityRelatively insensitive to solvent polarity and pHThe fluorescence of NBD can be influenced by its local environment, which can be a confounding factor in quantitative studies. BODIPY dyes are generally more stable in this regard.[1]
Excitation/Emission Maxima ~466/539 nm~502/510 nmBoth are suitable for standard green channel fluorescence microscopy.

Experimental Protocols for Specificity Validation

To ensure confidence in the labeling results, a series of validation experiments are essential. These protocols are designed to identify the precise location of the fluorescent label and to control for non-specific interactions.

Mass Spectrometry for Identification of Labeling Sites

Mass spectrometry is the gold standard for identifying the specific amino acid residues modified by NBD-C12-NHS. This technique can pinpoint both on-target and off-target labeling events.

Protocol:

  • Protein Labeling: Label the protein of interest with NBD-C12-NHS according to standard protocols. A typical starting point is a 5 to 15-fold molar excess of the NHS ester to the protein.

  • Removal of Excess Dye: Remove unreacted NBD-C12-NHS using size-exclusion chromatography or dialysis.

  • Protein Digestion: Digest the labeled protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data for peptides modified with the NBD-dodecanoic acid moiety. This will reveal the specific amino acids that have been labeled.

Competition Assay with Unlabeled Dodecanoic Acid

This assay helps to determine if the labeling is specific to the intended binding site or if it is occurring non-specifically on the protein surface.

Protocol:

  • Pre-incubation: Incubate the target protein with a significant molar excess (e.g., 100-fold) of unlabeled dodecanoic acid for 30-60 minutes.

  • NBD-C12-NHS Labeling: Add NBD-C12-NHS to the mixture and incubate for the standard labeling time.

  • Control: In a parallel experiment, label the protein with NBD-C12-NHS in the absence of the unlabeled competitor.

  • Analysis: Analyze the labeling efficiency in both samples using fluorescence intensity measurements (e.g., fluorometer, SDS-PAGE with fluorescence scanning). A significant reduction in fluorescence in the sample pre-incubated with unlabeled dodecanoic acid indicates that the labeling is specific to a fatty acid binding site.

Lipid Extraction Control

This control is crucial when labeling proteins in a cellular context to ensure that the observed fluorescence is from the labeled protein and not from unincorporated NBD-C12-NHS or NBD-labeled lipids within cellular membranes.

Protocol:

  • Cell Labeling: Label cells with NBD-C12-NHS as per the experimental protocol.

  • Lipid Extraction: After labeling, wash the cells and then perform a lipid extraction using a method such as the Bligh-Dyer or a simplified isopropanol-based method.[2]

  • Fluorescence Measurement: Measure the fluorescence of the protein fraction and the lipid fraction separately.

  • Analysis: If the majority of the fluorescence is in the protein fraction, it suggests specific protein labeling. Significant fluorescence in the lipid fraction indicates that the probe is being incorporated into cellular lipids, which could be a source of background signal.

Visualizing Experimental Workflows

To further clarify the experimental logic, the following diagrams illustrate the workflows for validating labeling specificity.

experimental_workflow cluster_mass_spec Mass Spectrometry Workflow cluster_competition Competition Assay Workflow cluster_lipid_extraction Lipid Extraction Control Workflow ms1 Label Protein with NBD-C12-NHS ms2 Remove Excess Dye ms1->ms2 ms3 Digest Protein ms2->ms3 ms4 LC-MS/MS Analysis ms3->ms4 ms5 Identify Labeled Peptides ms4->ms5 ca1 Pre-incubate with Unlabeled Dodecanoic Acid ca2 Label with NBD-C12-NHS ca1->ca2 ca3 Analyze Fluorescence ca2->ca3 le1 Label Cells with NBD-C12-NHS le2 Perform Lipid Extraction le1->le2 le3 Measure Fluorescence of Protein and Lipid Fractions le2->le3 fatty_acid_metabolism NBD_FA NBD-Dodecanoic Acid (extracellular) Transport Fatty Acid Transport (e.g., CD36, FATPs) NBD_FA->Transport NBD_FA_cyto NBD-Dodecanoic Acid (cytosol) Transport->NBD_FA_cyto Acyl_CoA_Synthetase Acyl-CoA Synthetase NBD_FA_cyto->Acyl_CoA_Synthetase NBD_Acyl_CoA NBD-Dodecanoyl-CoA Acyl_CoA_Synthetase->NBD_Acyl_CoA TAG_synthesis Triglyceride Synthesis NBD_Acyl_CoA->TAG_synthesis PL_synthesis Phospholipid Synthesis NBD_Acyl_CoA->PL_synthesis Lipid_Droplet Lipid Droplet TAG_synthesis->Lipid_Droplet Membranes Cellular Membranes PL_synthesis->Membranes

References

NBD dodecanoic acid N-succinimidyl ester quantum yield compared to other NBD probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, biochemistry, and drug development, the selection of an appropriate fluorescent probe is paramount for the success of imaging and tracking studies. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) family of fluorophores has long been a staple for labeling lipids and proteins due to their small size and sensitivity to the local environment. Among these, NBD dodecanoic acid N-succinimidyl (NHS) ester is a popular choice for covalently labeling primary amines on proteins and other biomolecules. A critical parameter for any fluorescent probe is its quantum yield (Φ), which quantifies the efficiency of the fluorescence process. This guide provides a comparative overview of the quantum yield of NBD dodecanoic acid N-succinimidyl ester against other common NBD-based probes, supported by experimental data and protocols.

Quantum Yield Comparison of NBD Probes

The fluorescence quantum yield of NBD derivatives is highly dependent on the solvent environment and the nature of the substituent attached to the NBD core. This compound, when incorporated into a lipid environment, exhibits a quantum yield in the range of 0.12 to 0.26. This variability is attributed to the polarity of the lipid environment. In contrast, the quantum yields of other NBD probes can vary significantly, as detailed in the table below.

NBD ProbeQuantum Yield (Φ)Environment/Solvent
This compound0.12 - 0.26Lipid Environment
NBD-amine (primary aliphatic) adduct~0.3Methanol
NBD-amine (secondary aliphatic) adduct<0.1Methanol
NBD-amine adducts (general)<0.01Water
NBD-NMe₂0.008Water
NBD-NHMe0.04Water
Julolidine-fused coumarin-NBD probe 2a0.81Not specified
NBD-NH-Cys0.1016Not specified
NBD-NH-Hcy0.0697Not specified

Table 1: Comparison of quantum yields for various NBD-based fluorescent probes.

As the data indicates, the quantum yield of NBD probes is significantly influenced by their chemical structure and the surrounding medium. For instance, NBD-amine adducts generally have very low quantum yields in aqueous solutions but can be significantly more fluorescent in less polar environments like methanol[1]. This environmental sensitivity is a key feature of NBD probes, making them useful for reporting on changes in local polarity. The development of novel NBD derivatives, such as the julolidine-fused coumarin-NBD probe, has led to significantly higher quantum yields, enhancing their utility in applications requiring brighter signals[2].

Experimental Protocols

The determination of fluorescence quantum yield and the labeling of proteins with this compound are critical experimental procedures for researchers utilizing these probes.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is the most common technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, cyclohexane)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • NBD-labeled sample

Procedure:

  • Prepare a series of solutions of both the standard and the NBD-labeled sample in the chosen solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the quantum yield of the NBD-labeled sample using the following equation[3]:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Protein Labeling with this compound

This protocol outlines the general procedure for covalently labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the NBD-NHS ester solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling reaction: Add a 5- to 20-fold molar excess of the NBD-NHS ester stock solution to the protein solution. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Incubate the reaction: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purify the conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS). The first colored band to elute will be the NBD-labeled protein.

  • Determine the degree of labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the NBD dye (at ~466 nm).

Visualizing the Workflow

The following diagrams illustrate the key processes described in the experimental protocols.

G cluster_0 Quantum Yield Determination prep_solutions Prepare Standard & Sample Solutions measure_abs Measure Absorbance (UV-Vis) prep_solutions->measure_abs measure_fluor Record Fluorescence Spectra prep_solutions->measure_fluor plot_data Plot Intensity vs. Absorbance measure_abs->plot_data integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra integrate_spectra->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for determining fluorescence quantum yield.

G cluster_1 Protein Labeling with NBD-NHS Ester prep_protein Prepare Protein Solution reaction Incubate Protein and Dye prep_protein->reaction prep_dye Prepare NBD-NHS Ester Solution prep_dye->reaction purification Purify Conjugate (Size-Exclusion) reaction->purification characterization Determine Degree of Labeling purification->characterization

Caption: Workflow for protein labeling with NBD-NHS ester.

References

A Head-to-Head Comparison: NBD Dodecanoic Acid N-Succinimidyl Ester versus Amine-Reactive Alternatives for Superior Lipid Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of lipid research, the ability to accurately track and visualize lipids within cellular environments is paramount. This guide offers an in-depth comparison of NBD dodecanoic acid N-succinimidyl ester, a widely used fluorescent probe for covalently labeling lipids, against two prominent alternatives: BODIPY FL N-succinimidyl ester and Rhodamine B isothiocyanate. By examining their performance based on experimental data, this guide aims to equip researchers with the knowledge to select the optimal tool for their specific lipid tracking applications.

The covalent labeling of lipids, particularly those containing primary amine groups such as phosphatidylethanolamine (B1630911) (PE), offers a robust method for long-term tracking studies. The succinimidyl ester and isothiocyanate functionalities of the fluorescent dyes discussed here react with the primary amine on the lipid headgroup to form a stable amide or thiourea (B124793) bond, respectively. This ensures that the fluorescent probe remains associated with the lipid of interest, even through fixation and permeabilization procedures.

Quantitative Performance Comparison

The selection of a fluorescent probe for lipid tracking is a critical decision that can significantly impact experimental outcomes. The following table summarizes the key photophysical properties of NBD dodecanoic acid, BODIPY FL, and Rhodamine B, providing a quantitative basis for comparison.

PropertyNBD Dodecanoic AcidBODIPY FLRhodamine B
Excitation Max (nm) ~466[1]~502[2][3]~570[4]
Emission Max (nm) ~530[1]~511[2][3]~595[4]
Quantum Yield (Φ) 0.12–0.26 (in lipid environment)~0.9[5]~0.31-0.7 (solvent dependent)[4]
Photostability Moderate[6]High[6][]High[4]
Environmental Sensitivity High (sensitive to solvent polarity)Low (insensitive to solvent polarity and pH)[3]Moderate
Reactive Group N-succinimidyl ester (amine-reactive)N-succinimidyl ester (amine-reactive)[2][8]Isothiocyanate (amine-reactive)[4]

Key Advantages of this compound

This compound offers a unique combination of features that make it a valuable tool for specific lipid tracking applications. Its dodecanoic acid (C12) tail provides a lipophilic anchor, promoting its integration into lipid membranes and bilayers.[9] This is particularly advantageous for studying membrane dynamics, lipid-protein interactions, and the trafficking of fatty acids. The NBD fluorophore's sensitivity to the polarity of its environment can also be leveraged to probe changes in the lipid microenvironment.

Comparative Analysis with Alternatives

BODIPY FL N-succinimidyl ester stands out for its exceptional photophysical properties. It boasts a very high quantum yield, approaching 0.9 in some environments, and exhibits superior photostability compared to NBD.[5][6] Its fluorescence is also notably insensitive to the polarity of the solvent and pH, which can be an advantage for quantitative studies where a stable signal is paramount.[3] The hydrophobic nature of the BODIPY dye itself further facilitates its use in staining lipids and membranes.[2][5]

Rhodamine B isothiocyanate offers a red-shifted alternative for multicolor imaging experiments. With an excitation maximum around 570 nm, it can be used in conjunction with green-emitting probes like NBD or BODIPY FL with minimal spectral overlap.[4] Rhodamine B also exhibits high photostability and a good quantum yield.[4] The isothiocyanate reactive group forms a stable thiourea bond with primary amines, providing a reliable covalent linkage.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in lipid tracking using these fluorescent probes, the following diagrams have been generated using the Graphviz (DOT language).

G Mechanism of Covalent Lipid Labeling cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Lipid Lipid with Primary Amine (e.g., Phosphatidylethanolamine) ReactionStep Nucleophilic Attack (pH 7.5-9.0) Lipid->ReactionStep Fluorophore Amine-Reactive Fluorophore (NBD-NHS, BODIPY-NHS, or Rhodamine-ITC) Fluorophore->ReactionStep LabeledLipid Covalently Labeled Lipid ReactionStep->LabeledLipid Byproduct Byproduct (N-hydroxysuccinimide or Isothiocyanic Acid) ReactionStep->Byproduct

Mechanism of covalent lipid labeling with amine-reactive fluorescent dyes.

G Experimental Workflow for Lipid Labeling Start Start DissolveLipid Dissolve Lipid (e.g., DOPE) in Chloroform (B151607) Start->DissolveLipid DryLipid Dry Lipid Film under Nitrogen Stream DissolveLipid->DryLipid Reaction Add Dye to Lipid in Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) DryLipid->Reaction DissolveDye Dissolve Amine-Reactive Dye in Anhydrous DMSO DissolveDye->Reaction Incubate Incubate at Room Temperature (Protected from Light) Reaction->Incubate Purify Purify Labeled Lipid (e.g., Thin Layer Chromatography) Incubate->Purify Analyze Analyze and Quantify (Spectrophotometry) Purify->Analyze End End Analyze->End

A generalized experimental workflow for labeling lipids with amine-reactive dyes.

Experimental Protocols

The following are generalized protocols for labeling an amine-containing lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) with this compound, BODIPY FL NHS ester, and Rhodamine B isothiocyanate. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Labeling of DOPE with this compound

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • This compound

  • Chloroform

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Prepare Lipid Film: Dissolve a known amount of DOPE in chloroform in a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour.

  • Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Labeling Reaction: Resuspend the dried lipid film in the 0.1 M sodium bicarbonate buffer (pH 8.5). Add the this compound solution to the lipid suspension. A typical molar ratio of dye to lipid is 1.5:1, but this may need to be optimized.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light.

  • Purification: Purify the NBD-labeled DOPE from unreacted dye and byproducts using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., chloroform:methanol:water).

  • Quantification: Scrape the fluorescent lipid band from the TLC plate, elute the lipid, and determine the concentration by measuring the absorbance at the excitation maximum of NBD (~466 nm).

Protocol 2: Labeling of DOPE with BODIPY FL NHS Ester

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • BODIPY FL NHS ester

  • Chloroform

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Prepare Lipid Film: Follow step 1 from Protocol 1.

  • Prepare Dye Solution: Immediately before use, dissolve BODIPY FL NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Labeling Reaction: Resuspend the dried lipid film in the 0.1 M sodium bicarbonate buffer (pH 8.5). Add the BODIPY FL NHS ester solution to the lipid suspension. A typical molar ratio of dye to lipid is 1.2:1, but this should be optimized.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the BODIPY-labeled DOPE using TLC as described in Protocol 1.

  • Quantification: Determine the concentration of the labeled lipid by measuring the absorbance at the excitation maximum of BODIPY FL (~502 nm).

Protocol 3: Labeling of DOPE with Rhodamine B Isothiocyanate

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Rhodamine B isothiocyanate

  • Chloroform

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Prepare Lipid Film: Follow step 1 from Protocol 1.

  • Prepare Dye Solution: Immediately before use, dissolve Rhodamine B isothiocyanate in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • Labeling Reaction: Resuspend the dried lipid film in the 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0). Add the Rhodamine B isothiocyanate solution to the lipid suspension. A higher molar excess of dye to lipid (e.g., 5-10 fold) may be required.[10]

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 4-6 hours or overnight at 4°C, protected from light.

  • Purification: Purify the Rhodamine-labeled DOPE using TLC as described in Protocol 1.

  • Quantification: Determine the concentration of the labeled lipid by measuring the absorbance at the excitation maximum of Rhodamine B (~570 nm).

Conclusion

The choice between this compound, BODIPY FL NHS ester, and Rhodamine B isothiocyanate for lipid tracking depends on the specific requirements of the experiment. NBD dodecanoic acid is a valuable tool for its membrane-inserting properties and environmental sensitivity. For applications demanding high brightness and photostability, BODIPY FL is an excellent choice. When multicolor imaging is required, the red-shifted emission of Rhodamine B makes it an indispensable option. By understanding the quantitative performance and experimental considerations of each probe, researchers can make an informed decision to achieve high-quality, reliable data in their lipid tracking studies.

References

NBD Dodecanoic Acid N-Succinimidyl Ester: A Safer, High-Throughput Alternative to Radioactive Lipid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid research, the choice of probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of NBD dodecanoic acid N-succinimidyl ester, a fluorescent lipid probe, with traditional radioactive lipid probes, offering insights into their respective performances, supported by experimental data and detailed methodologies.

The study of lipid metabolism, trafficking, and protein interactions has long relied on the use of tagged lipid analogues. For decades, radioactive isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) have been the gold standard, offering high sensitivity and the ability to directly trace the fate of lipids in biological systems. However, the inherent safety concerns, regulatory hurdles, and specialized handling requirements associated with radioactivity have driven the search for viable alternatives. NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) dodecanoic acid N-succinimidyl ester has emerged as a powerful fluorescent alternative, providing a safer and more versatile tool for a wide range of applications.

Performance Comparison: Fluorescent vs. Radioactive Probes

The selection of a lipid probe hinges on a balance of sensitivity, specificity, safety, and experimental flexibility. Below is a detailed comparison of the key performance characteristics of this compound and radioactive lipid probes.

FeatureThis compoundRadioactive Lipid Probes (e.g., [³H] or [¹⁴C]-dodecanoic acid)
Detection Method Fluorescence Microscopy, Flow Cytometry, Plate ReadersScintillation Counting, Autoradiography
Sensitivity High (picomole to nanomole range)Very High (femtomole to picomole range)
Spatial Resolution High (subcellular localization possible)Low (typically tissue or whole-cell level)
Temporal Resolution Real-time imaging possibleEndpoint measurements are more common
Safety Non-radioactive, minimal safety concernsRadioactive, requires specialized handling, licensing, and disposal
Cost Generally lower cost per experimentHigher costs associated with radioisotope purchase, waste disposal, and specialized equipment
High-Throughput Amenable to high-throughput screening (HTS) formatsLess suitable for HTS due to handling and detection methods
Potential for Artifacts The bulky NBD group can potentially alter lipid metabolism and interactions.[1]Minimal perturbation as the isotope does not significantly alter the chemical structure.[2]
Multiplexing Possible with other fluorescent probes with distinct spectraLimited, requires isotopes with different energy spectra

Key Applications and Experimental Data

Fatty Acid Uptake Assays

Objective: To quantify the rate of fatty acid internalization into cells.

NBD-based Assay: Cells are incubated with NBD-dodecanoic acid, and the increase in intracellular fluorescence is measured over time using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[3][4]

Radioactive Assay: Cells are incubated with radiolabeled dodecanoic acid. After incubation, cells are washed and lysed, and the incorporated radioactivity is quantified using a scintillation counter.[2][5]

Comparative Performance:

ParameterNBD Dodecanoic Acid AssayRadioactive Assay
Throughput HighLow
Kinetic Analysis Real-time kinetics can be readily measuredRequires multiple time points and cell lysis for each
Data Analysis Relatively simple, based on fluorescence intensityMore complex, requires normalization to protein content or cell number
Example Data A time-dependent increase in fluorescence with a calculable initial uptake rate (RFU/min).Accumulation of counts per minute (CPM) over time, normalized to mg of protein.
Lipolysis Assays

Objective: To measure the breakdown of triglycerides and the release of fatty acids.

NBD-based Assay: Cells are loaded with a fluorescent triglyceride containing an NBD-labeled fatty acid. Lipolysis is induced, and the release of the NBD-fatty acid into the medium is quantified by measuring the fluorescence of the supernatant.

Radioactive Assay: Cells are pre-loaded with a radiolabeled triglyceride. After stimulating lipolysis, the amount of radiolabeled fatty acid released into the culture medium is determined by scintillation counting.[6]

Comparative Performance:

ParameterNBD Lipolysis AssayRadioactive Lipolysis Assay
Assay Format Homogeneous or two-step assayMulti-step, requires separation of cells from medium
Sensitivity HighVery High
Reagent Stability Good, with proper storageSubject to radioactive decay
Example Data Increased fluorescence in the medium corresponding to fatty acid release.Increased CPM in the medium proportional to lipolysis.
Protein-Lipid Interaction Studies

Objective: To investigate the binding of fatty acids to carrier proteins.

NBD-based Assay: The binding of NBD-dodecanoic acid to a protein of interest can be monitored by changes in the fluorescence properties (intensity, polarization, or lifetime) of the NBD fluorophore upon binding.[7][8]

Radioactive Assay: A common method is the Lipidex 1000 assay, where a radiolabeled fatty acid is incubated with the protein. The protein-bound fatty acid is then separated from the free fatty acid by chromatography, and the bound radioactivity is quantified.[9]

Comparative Performance:

ParameterNBD Protein Binding AssayRadioactive Protein Binding Assay
Real-time Monitoring PossibleNot easily achievable
Information Obtained Binding affinity (Kd), stoichiometry, and conformational changesBinding affinity (Kd) and stoichiometry
Material Consumption Lower amounts of protein and ligand are often requiredMay require larger quantities of reagents
Example Data A titration curve showing an increase in fluorescence intensity or anisotropy with increasing protein concentration, allowing for the calculation of the dissociation constant (Kd).[7]A saturation binding curve showing the amount of bound radioligand as a function of the total ligand concentration.[10]

Experimental Protocols

General Workflow for NBD Dodecanoic Acid Labeling

G cluster_prep Probe Preparation cluster_labeling Labeling Reaction cluster_application Downstream Application prep Dissolve NBD dodecanoic acid N-succinimidyl ester in DMSO incubate Incubate with protein or amine-containing lipid in appropriate buffer (e.g., PBS, pH 7.4-8.5) prep->incubate Add to sample removal Remove excess, unreacted probe (e.g., dialysis, gel filtration) incubate->removal Stop reaction assay Perform assay (e.g., cell uptake, protein binding) removal->assay detect Detect fluorescence signal assay->detect

Caption: General workflow for labeling with this compound.

Detailed Protocol: Cellular Fatty Acid Uptake using NBD-Dodecanoic Acid

Materials:

  • NBD-dodecanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cultured cells (e.g., 3T3-L1 adipocytes)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Preparation of NBD-dodecanoic acid-BSA complex:

    • Dissolve NBD-dodecanoic acid in ethanol (B145695) or DMSO to make a stock solution.

    • Prepare a solution of fatty acid-free BSA in serum-free culture medium.

    • Slowly add the NBD-dodecanoic acid stock solution to the BSA solution while vortexing to allow complex formation.

  • Cell Treatment:

    • Plate cells in a suitable format (e.g., 96-well plate for plate reader assays).

    • Wash cells with PBS.

    • Add the NBD-dodecanoic acid-BSA complex to the cells and incubate at 37°C.

  • Measurement of Uptake:

    • For kinetic measurements, immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~466/539 nm) over a set period.

    • For endpoint assays, incubate for a specific time, then wash the cells with cold PBS containing BSA to remove unbound probe before measuring the fluorescence.

  • Data Analysis:

    • For kinetic assays, calculate the initial rate of uptake from the slope of the fluorescence intensity versus time plot.

    • For endpoint assays, compare the fluorescence intensity between different experimental conditions.

Signaling Pathway of Fatty Acid Uptake

G ext Extracellular NBD-Dodecanoic Acid-BSA pm Plasma Membrane ext->pm Dissociation fatp Fatty Acid Transporter (e.g., FATP, CD36) cyto Cytoplasm fatp->cyto Transport fabp Fatty Acid Binding Protein (FABP) cyto->fabp Binding metab Metabolic Fates fabp->metab ester Esterification (Triglycerides, Phospholipids) metab->ester betaox β-oxidation metab->betaox

Caption: Simplified pathway of fatty acid uptake and intracellular trafficking.

Conclusion

This compound presents a compelling alternative to radioactive lipid probes for a variety of applications in lipid research. Its key advantages lie in its enhanced safety profile, suitability for high-throughput screening, and the ability to perform real-time imaging with high spatial resolution. While radioactive probes may still be the preferred choice for applications demanding the highest sensitivity and minimal molecular perturbation, the versatility and experimental convenience of NBD-based fluorescent probes make them an invaluable tool for modern cell biology and drug discovery. The choice between these two powerful techniques will ultimately depend on the specific experimental question, the required level of sensitivity, and the available laboratory infrastructure.

References

Navigating the Spectrum: A Guide to NBD Dodecanoic Acid N-Succinimidyl Ester and its Fluorophore Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the careful selection of fluorophores is paramount for generating clear, reliable, and quantifiable data. This guide provides a comprehensive comparison of NBD dodecanoic acid N-succinimidyl ester, a widely used fluorescent probe, with other common fluorophores. We delve into its spectral properties, potential for spectral overlap, and provide experimental protocols to help you optimize your multi-color imaging and assays.

NBD (Nitrobenzoxadiazole) dodecanoic acid N-succinimidyl ester is a reactive fluorescent dye commonly employed for labeling primary amines on proteins and other biomolecules. Its fluorescence is characterized by sensitivity to the local environment, which can be advantageous for probing conformational changes but also necessitates careful consideration in quantitative studies.

Quantitative Comparison of Fluorophore Properties

The selection of appropriate fluorophores for multi-color applications hinges on their individual photophysical properties. A high molar extinction coefficient indicates efficient light absorption, while a high quantum yield translates to a brighter fluorescent signal. Photostability determines the resilience of the fluorophore to photobleaching during imaging. Below is a table summarizing these key parameters for this compound and a selection of other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~466~535~25,0000.12–0.26 (environment dependent)[1]
Fluorescein (FITC)~495~518~75,000~0.9
Alexa Fluor 488~495~519~71,000~0.92
Rhodamine B~555~580~110,000~0.31
Cy3~550~570~150,000~0.15
Alexa Fluor 555~555~565~150,000~0.1
Alexa Fluor 647~650~668~239,000~0.33
Coumarin~385~470~15,000~0.7

Understanding and Quantifying Spectral Overlap

In multi-color fluorescence experiments, spectral overlap, where the emission of one fluorophore bleeds into the detection channel of another, can lead to inaccurate results. This phenomenon, also known as crosstalk or bleed-through, must be carefully managed.

One significant consequence of spectral overlap is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process that occurs when two fluorophores with overlapping spectra are in close proximity (typically 1-10 nm). While FRET can be a powerful tool for studying molecular interactions, unintended FRET can complicate data interpretation.

Below are detailed protocols for quantifying spectral bleed-through and FRET efficiency.

Experimental Protocols

Protocol 1: Quantification of Spectral Bleed-Through

This protocol outlines the steps to measure the percentage of signal from one fluorophore that is detected in the channel intended for another.

Materials:

  • Microscope with appropriate filter sets for each fluorophore.

  • Samples singly labeled with each fluorophore of interest (e.g., cells labeled only with this compound, and separate cells labeled only with the second fluorophore).

  • Unlabeled control sample.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Image Acquisition:

    • For each singly labeled sample, acquire images in all relevant channels. For example, for an NBD and Rhodamine experiment, image the NBD-only sample using both the NBD filter set and the Rhodamine filter set. Similarly, image the Rhodamine-only sample with both filter sets.

    • Acquire an image of the unlabeled control sample in all channels to determine background fluorescence.

  • Image Analysis:

    • Subtract the background fluorescence from all images.

    • For the NBD-only sample, measure the mean fluorescence intensity in a region of interest (ROI) in both the NBD channel (INBD_in_NBDchannel) and the Rhodamine channel (INBD_in_RhodamineChannel).

    • Calculate the bleed-through of NBD into the Rhodamine channel as a percentage: Bleed-through (%) = (INBD_in_RhodamineChannel / INBD_in_NBDchannel) * 100

    • Repeat the process for the Rhodamine-only sample to determine the bleed-through of Rhodamine into the NBD channel.

  • Correction: The calculated bleed-through percentages can be used to set up a correction matrix in your image analysis software to remove crosstalk from your dual-labeled images.

G Workflow for Quantifying Spectral Bleed-Through cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Unlabeled Unlabeled Control Acquire_Unlabeled Acquire in All Channels Unlabeled->Acquire_Unlabeled SinglyLabeled_NBD Singly Labeled (NBD) Acquire_NBD Acquire in All Channels SinglyLabeled_NBD->Acquire_NBD SinglyLabeled_Other Singly Labeled (Other Fluorophore) Acquire_Other Acquire in All Channels SinglyLabeled_Other->Acquire_Other Subtract_BG Subtract Background Acquire_Unlabeled->Subtract_BG Acquire_NBD->Subtract_BG Acquire_Other->Subtract_BG Measure_Intensity Measure Mean Intensity in ROIs Subtract_BG->Measure_Intensity Calculate_BT Calculate Bleed-Through (%) Measure_Intensity->Calculate_BT Apply_Correction Apply Correction to Dual-Labeled Images Calculate_BT->Apply_Correction

Caption: Workflow for Quantifying Spectral Bleed-Through.

Protocol 2: Measurement of FRET Efficiency by Acceptor Photobleaching

This protocol determines the FRET efficiency by measuring the de-quenching of the donor fluorophore's fluorescence after photobleaching the acceptor.

Materials:

  • Confocal microscope with a high-power laser for photobleaching.

  • Samples co-labeled with the donor (e.g., NBD) and acceptor (e.g., Rhodamine) fluorophores.

  • Image analysis software.

Procedure:

  • Pre-Bleach Imaging:

    • Acquire an image of the donor fluorophore using the donor excitation and emission settings. This is the "pre-bleach" donor intensity (IDonor_pre).

    • Acquire an image of the acceptor fluorophore using the acceptor excitation and emission settings.

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) where both donor and acceptor are present.

    • Use the high-power laser line corresponding to the acceptor's excitation maximum to selectively photobleach the acceptor within the ROI until its fluorescence is significantly reduced.

  • Post-Bleach Imaging:

    • Acquire another image of the donor fluorophore using the same settings as in the pre-bleach step. This is the "post-bleach" donor intensity (IDonor_post).

  • FRET Efficiency Calculation:

    • Measure the mean donor intensity within the photobleached ROI before and after bleaching.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (IDonor_pre / IDonor_post)

G Principle of FRET Measurement by Acceptor Photobleaching cluster_pre Before Photobleaching cluster_post After Photobleaching Donor_pre Donor (NBD) Fluorescence Quenched EnergyTransfer FRET Donor_pre->EnergyTransfer Energy Donor_post Donor (NBD) Fluorescence De-quenched Donor_pre->Donor_post Fluorescence Increases Acceptor_pre Acceptor (Rhodamine) Fluoresces Acceptor_post Acceptor (Rhodamine) Photobleached Acceptor_pre->Acceptor_post Photobleach EnergyTransfer->Acceptor_pre

Caption: Principle of FRET Measurement by Acceptor Photobleaching.

By carefully selecting fluorophores with minimal spectral overlap and by quantifying and correcting for any residual bleed-through, researchers can significantly improve the accuracy and reliability of their multi-color fluorescence experiments. The protocols provided in this guide offer a starting point for optimizing your experimental design when using this compound in conjunction with other fluorescent probes.

References

A Researcher's Guide to NBD Dodecanoic Acid N-Succinimidyl Ester: Performance and Alternatives in Cellular Labeling

Author: BenchChem Technical Support Team. Date: December 2025

NBD dodecanoic acid N-succinimidyl ester (NBD-C12-HSE) is a versatile fluorescent probe used for covalently labeling proteins and other biomolecules within living cells. Its unique structure, combining a lipophilic fatty acid chain with an amine-reactive succinimidyl ester, allows it to serve as a tool for investigating cellular structures, protein localization, and lipid metabolism.[1] This guide provides an objective comparison of its performance, outlines key experimental protocols, and contrasts it with common alternatives to aid researchers in selecting the appropriate tool for their specific applications.

Mechanism of Action

The functionality of NBD-C12-HSE is rooted in its bifunctional structure. The dodecanoic acid (C12) chain provides a lipophilic backbone that facilitates interaction with and integration into cellular membranes.[1] The core of its labeling capability lies with the N-succinimidyl ester (NHS ester) group, which is highly reactive toward nucleophilic groups, particularly the primary amines found on lysine (B10760008) residues of proteins.[1]

Upon introduction to a cellular environment, the probe permeates the cell membrane. Once inside, the NHS ester reacts with intracellular proteins, forming a stable, covalent amide bond. This reaction permanently attaches the NBD (nitrobenzoxadiazole) fluorophore to the target biomolecule, allowing for fluorescent tracking and analysis.[1] The fluorescence of the NBD group is notably sensitive to its environment, with its signal intensity often decreasing in aqueous solutions.[2]

Mechanism of NBD-C12-HSE Covalent Labeling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Probe_ext NBD-C12-HSE (Probe) Probe_int Probe crosses cell membrane Probe_ext->Probe_int Diffusion Reaction NHS ester reacts with primary amine (R-NH2) on intracellular protein Probe_int->Reaction Labeled_Protein Covalently Labeled Protein (Fluorescent) Reaction->Labeled_Protein Forms stable amide bond NHS_byproduct NHS byproduct Reaction->NHS_byproduct Membrane Cell Membrane

Caption: Covalent labeling mechanism of NBD-C12-HSE.

Performance Comparison: NBD vs. BODIPY Probes

While NBD-C12-HSE is effective, its performance can be context-dependent. A primary alternative for fluorescent fatty acid labeling is the family of BODIPY (boron-dipyrromethene) dyes.[] BODIPY-based probes are recognized for their superior brightness, photostability, and environmental insensitivity compared to NBD.[][4][5]

The choice between NBD and BODIPY derivatives often depends on the specific experimental needs, such as the required signal brightness, duration of imaging, and the pH of the cellular environment.

FeatureNBD Dodecanoic Acid N-SEBODIPY FL C12 (or similar NHS Ester)Justification
Fluorophore NBD (Nitrobenzoxadiazole)BODIPY FLDifferent core dye structures.
Excitation (Ex) Max ~466 nm~503 nmSpectral properties differ, requiring appropriate filter sets.
Emission (Em) Max ~536 nm[2]~512 nmBODIPY FL has a sharper emission peak.[6]
Quantum Yield (QY) Moderate (~0.3 in lipids)[4]High (~0.9 in lipids)[4]BODIPY FL is significantly brighter, requiring less probe concentration.[4][5]
Extinction Coefficient ~20,000 cm⁻¹M⁻¹[4]~90,000 cm⁻¹M⁻¹[4]Contributes to the superior brightness of BODIPY dyes.[4]
Photostability Moderate; sensitive to environment[5]High; resistant to photobleaching[][5]BODIPY is better suited for long-term or time-lapse imaging.
Environmental Sensitivity Highly sensitive to solvent polarity and pH[2]Relatively insensitive to solvent polarity and pH[6][7]BODIPY provides more stable fluorescence across different cellular compartments.
Primary Application Covalent protein labeling, lipid metabolism studies[1]Covalent protein labeling, lipid droplet and membrane staining[7][8]Both are amine-reactive, but BODIPY's properties are often preferred for imaging.

Experimental Protocols

Below are generalized protocols for labeling adherent mammalian cells with NBD-C12-HSE for analysis via fluorescence microscopy and flow cytometry.

Reagent Preparation
  • Probe Stock Solution: Prepare a 1-10 mM stock solution of NBD-C12-HSE in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). To minimize hydrolysis of the NHS ester, use fresh DMSO and store the stock solution under desiccating conditions at -20°C, protected from light.[1]

  • Labeling Medium: Use a serum-free culture medium or a buffered salt solution (e.g., HBSS) for the labeling step, as serum proteins contain primary amines that will react with and consume the probe.

  • Wash Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

Cell Labeling for Fluorescence Microscopy
  • Cell Culture: Seed adherent cells on glass coverslips or in glass-bottom imaging dishes and culture until they reach the desired confluency (typically 60-80%).

  • Preparation: Aspirate the culture medium and wash the cells once with pre-warmed (37°C) wash buffer.

  • Labeling: Prepare the final working concentration of NBD-C12-HSE (typically 0.5-5 µM) in pre-warmed labeling medium. Remove the wash buffer and add the labeling solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal time may vary depending on the cell type and should be determined empirically.[9]

  • Washing: Aspirate the labeling solution and wash the cells 2-3 times with wash buffer to remove unbound probe.

  • Fixation (Optional): If required, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Imaging: Mount the coverslips on a slide with an appropriate mounting medium. Image the cells using a fluorescence microscope with a filter set suitable for NBD (e.g., FITC/GFP channel).[10]

Cell Labeling for Flow Cytometry
  • Cell Preparation: Harvest cells (using trypsin for adherent cells) and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10⁶ cells/mL.

  • Labeling: Add NBD-C12-HSE to the cell suspension to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubation: Incubate for 30-60 minutes at 37°C on a shaker or rotator, protected from light.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in 1 mL of cold wash buffer. Repeat the wash step twice.

  • Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry. Analyze the cells using a flow cytometer with a 488 nm excitation laser and a standard FITC/GFP emission filter (e.g., 530/30 nm bandpass).[10]

Workflow for Probe Comparison

To objectively evaluate and compare the performance of different fluorescent probes like NBD-C12-HSE and a BODIPY alternative, a systematic workflow is essential. This involves parallel experiments under identical conditions to assess labeling efficiency, localization, and potential cytotoxicity.

cluster_analysis 5. Analysis start 1. Cell Culture (Seed cells in parallel) prep_probes 2. Prepare Probe Solutions (Probe A: NBD-C12-HSE) (Probe B: Alternative) start->prep_probes incubation 3. Label Cells (Incubate with each probe) prep_probes->incubation wash 4. Wash Cells (Remove unbound probe) incubation->wash microscopy Fluorescence Microscopy (Assess localization, intensity) wash->microscopy flow Flow Cytometry (Quantify labeling efficiency) wash->flow toxicity Viability Assay (e.g., MTT, Trypan Blue) wash->toxicity compare 6. Data Comparison (Evaluate brightness, stability, and cytotoxicity) microscopy->compare flow->compare toxicity->compare

Caption: Workflow for comparing fluorescent labeling probes.

References

Safety Operating Guide

Navigating the Safe Disposal of NBD Dodecanoic Acid N-Succinimidyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of NBD dodecanoic acid N-succinimidyl ester, a fluorescent labeling reagent. Adherence to these protocols is essential for minimizing risks and complying with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While specific toxicity data is limited, the compound and similar succinimidyl esters are known to cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard laboratory coat to protect from spills.

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. This is due to its nature as a reactive succinimidyl ester and a fluorescent dye. Avoidance of drain and regular trash disposal is a critical measure.

1. Waste Segregation at the Source:

Proper segregation of waste is the first and most critical step. Different forms of waste containing the NBD compound should be collected in separate, clearly labeled containers.

  • Unused or Expired Solid Compound: The original vial or a securely sealed container holding the pure, solid this compound.

  • Contaminated Labware (Solid Waste): Items such as pipette tips, microfuge tubes, and weighing paper that have come into direct contact with the compound. These should be collected in a designated, lined solid waste container.

  • Contaminated Solutions (Liquid Waste): Any buffers, solvents, or reaction mixtures containing the dissolved NBD compound. This liquid waste should be collected in a separate, leak-proof, and chemically compatible container.

  • Contaminated PPE: Used gloves, disposable lab coats, or bench paper that are contaminated should be placed in a designated solid waste container.

2. Packaging and Labeling of Waste Containers:

All waste containers must be appropriately packaged and labeled to ensure safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.

  • Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: Each container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The approximate concentration and volume/mass of the waste

    • The date the waste was first added to the container

    • Your name, laboratory, and contact information

3. Storage of Chemical Waste:

Proper storage of hazardous waste while awaiting pickup is crucial to prevent accidents and ensure compliance.

  • Designated Storage Area: Store waste containers in a designated and clearly marked satellite accumulation area within your laboratory.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Incompatible Chemicals: Ensure that the this compound waste is not stored with incompatible chemicals.

4. Arranging for Final Disposal:

The final step is to coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct phone call.

  • Provide Information: Be prepared to provide the EHS staff with all the necessary information from your waste labels.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative aspects related to the handling and disposal of this compound.

ParameterValue/Guideline
Personal Protective Equipment
Glove TypeChemical-resistant (e.g., nitrile)
Eye ProtectionSafety glasses or goggles
Waste Handling
Drain DisposalProhibited
Regular Trash DisposalProhibited
Waste Storage
Container Labeling"Hazardous Waste" + Chemical Name + Hazards + Date
Storage LocationDesignated Satellite Accumulation Area
Liquid Waste ContainmentSecondary containment required

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage cluster_3 Final Disposal A Unused Solid Compound E Solid Waste Container (Labeled) A->E B Contaminated Labware (Solid) B->E C Contaminated Solutions (Liquid) F Liquid Waste Container (Labeled) C->F D Contaminated PPE (Solid) D->E G Designated Satellite Accumulation Area E->G F->G H EHS Pickup & Disposal G->H

Caption: Disposal workflow for this compound.

This comprehensive guide, when followed diligently, will ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.

Personal protective equipment for handling NBD dodecanoic acid N-succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for NBD Dodecanoic Acid N-Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Risk Assessment
  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Damage: May cause severe irritation, pain, or damage to the eyes.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

A thorough risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Hand Protection Nitrile glovesDouble-gloving is recommended. Change gloves immediately if contaminated. Do not wear gloves outside the laboratory.
Eye and Face Protection Safety goggles with side shields or a full-face shieldMust be worn at all times when handling the solid compound or solutions. A face shield provides additional protection against splashes.
Body Protection Laboratory coatA fully buttoned lab coat made of a suitable material to prevent skin exposure.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Operational Plan: Step-by-Step Handling Procedures

3.1. Engineering Controls

To minimize exposure, all handling of powdered this compound should be performed within a certified chemical fume hood or a glove box.[1][2]

3.2. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place at the recommended temperature of -20°C.

  • Clearly label the storage area with the compound's identity and associated hazards.

3.3. Preparation of Solutions

  • Preparation: Before starting, ensure all necessary equipment and PPE are readily available. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing:

    • Tare a clean, sealable container on a balance.

    • Transfer the container to the chemical fume hood.[1][2]

    • Carefully add the desired amount of this compound to the container, minimizing the creation of dust.

    • Seal the container before removing it from the fume hood to re-weigh.

  • Dissolving:

    • Return the sealed container with the weighed compound to the chemical fume hood.

    • Add the appropriate solvent to the container.

    • Gently swirl or vortex to dissolve the compound completely.

3.4. Experimental Use

  • All procedures involving the handling of solutions containing this compound should be conducted within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Keep containers sealed when not in use to prevent evaporation and spills.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect excess solid this compound in a clearly labeled, sealed container for hazardous waste.
Liquid Waste Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.
Contaminated Materials All contaminated items (e.g., pipette tips, gloves, weighing paper) must be disposed of in a designated hazardous waste container.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid Compound in Fume Hood prep_hood->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve experiment Perform Experiment in Fume Hood dissolve->experiment solid_waste Solid Waste (Hazardous Waste) experiment->solid_waste Dispose Waste liquid_waste Liquid Waste (Hazardous Waste) experiment->liquid_waste contaminated_waste Contaminated Materials (Hazardous Waste) experiment->contaminated_waste spill Spill exposure Personal Exposure

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.